Tak-243
Description
UAE Inhibitor this compound is a small molecule inhibitor of ubiquitin-activating enzyme (UAE), with potential antineoplastic activity. UAE inhibitor this compound binds to and inhibits UAE, which prevents both protein ubiquitination and subsequent protein degradation by the proteasome. This results in an excess of proteins in the cells and may lead to endoplasmic reticulum (ER) stress-mediated apoptosis. This inhibits tumor cell proliferation and survival. UAE, also called ubiquitin E1 enzyme (UBA1; E1), is more active in cancer cells than in normal, healthy cells.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an inhibitor of ubiquitin-activating enzyme E1
Properties
IUPAC Name |
[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDAGXLMHXUAGV-DGWLBADLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450833-55-2 | |
| Record name | TAK-243 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450833552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-243 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15013 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAK-243 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9GGV0YCDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TAK-243 mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of TAK-243 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as MLN7243) is a first-in-class, potent, and specific small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2] As the primary E1 enzyme, UBA1 initiates the entire ubiquitin-proteasome system (UPS), a critical pathway for maintaining protein homeostasis in eukaryotic cells.[1] By forming a stable adduct with ubiquitin, this compound effectively blocks the initial step of the ubiquitination cascade.[3][4] This disruption leads to a cascade of downstream events within cancer cells, including the depletion of ubiquitin conjugates, induction of severe proteotoxic stress, activation of the Unfolded Protein Response (UPR), impairment of DNA damage repair, and cell cycle arrest, ultimately culminating in apoptosis.[1][5] Preclinical studies across a wide range of hematologic and solid tumors have demonstrated its potent anti-neoplastic activity, both as a monotherapy and in combination with other agents, supporting its ongoing clinical development.[6][7][8]
Core Mechanism of Action: Inhibition of UBA1
The ubiquitination process is a sequential enzymatic cascade involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes. UBA1 is the apical enzyme, activating ubiquitin in an ATP-dependent manner to form a high-energy thioester bond, preparing it for transfer to an E2 enzyme.[9]
This compound functions as a mechanism-based inhibitor. It mimics ATP and binds to the adenylation site of UBA1. In the presence of ubiquitin, this compound forms a stable, covalent this compound-ubiquitin adduct that is unable to be transferred to E2 enzymes.[3][6] This action effectively sequesters the ubiquitin pool and halts the entire ubiquitination cascade.[10] This substrate-assisted inhibition is highly specific and potent, with an IC50 of 1 nM in biochemical assays.[2]
Caption: Core mechanism of this compound, which forms a stable adduct with ubiquitin at the UBA1 enzyme, halting the ubiquitination cascade.
Downstream Cellular Consequences of UBA1 Inhibition
The blockade of UBA1 by this compound triggers several interconnected and deleterious effects in cancer cells.
Depletion of Ubiquitinated Proteins and Proteotoxic Stress
The most immediate consequence of this compound treatment is a rapid, dose- and time-dependent decrease in the levels of both mono- and poly-ubiquitinated proteins.[2][10] This prevents the proteasome-mediated degradation of misfolded or short-lived regulatory proteins. The accumulation of these proteins leads to severe endoplasmic reticulum (ER) stress, a condition known as proteotoxic stress.[6][11]
Activation of the Unfolded Protein Response (UPR)
To cope with proteotoxic stress, cancer cells activate the Unfolded Protein Response (UPR). This compound has been shown to activate all three canonical arms of the UPR pathway:[5][12]
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PERK Pathway: Leads to the phosphorylation of eIF2α, attenuating global protein translation while promoting the translation of specific stress-response proteins like ATF4.
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IRE1 Pathway: Results in the splicing of XBP1 mRNA, producing the active XBP1s transcription factor that upregulates genes involved in protein folding and degradation.
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ATF6 Pathway: Involves the cleavage and activation of the ATF6 transcription factor.
While initially a pro-survival response, sustained and overwhelming UPR activation, as induced by this compound, ultimately triggers apoptosis.[5][10]
Caption: UBA1 inhibition by this compound leads to proteotoxic stress, activating all three arms of the UPR, which results in apoptosis.
Impairment of DNA Damage Response and Cell Cycle Progression
Ubiquitination is essential for the DNA Damage Response (DDR) and the orderly progression of the cell cycle.[1][7]
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DDR Impairment: this compound treatment blocks the mono-ubiquitination of key DDR proteins like FANCD2 and PCNA, which are critical for pathways such as Fanconi Anemia (FA) and Translesion Synthesis (TLS).[13] This leads to an accumulation of DNA double-strand breaks (DSBs), evidenced by increased γH2AX foci.[6][14] This provides a strong rationale for combining this compound with DNA-damaging agents.[7][13]
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Cell Cycle Arrest: The degradation of crucial cell cycle regulators, including cyclins and checkpoint proteins like p53 and c-MYC, is ubiquitin-dependent.[5][9] Inhibition by this compound causes the accumulation of these proteins, leading to cell cycle arrest, primarily in the G1 and G2/M phases.[9][10]
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 / EC50 Range (nM) | Citation(s) |
| Acute Myeloid Leukemia (AML) | OCI-AML2, TEX, U937, NB4 | 15 - 40 | [14] |
| Primary AML Samples | Patient-derived | < 75 (for 18 of 21 samples) | [14] |
| Small-Cell Lung Cancer (SCLC) | Panel of 26 lines | 10.2 - 367.3 (Median: 15.8) | [7] |
| Glioblastoma (GBM) | Panel of 7 lines | 15.6 - 396.3 | [15] |
| Multiple Myeloma | Panel of lines | Varies (not specified) | [5] |
| Adrenocortical Carcinoma (ACC) | H295R, CUACC-1, etc. | Varies (not specified) | [3][4] |
| Colon Cancer / B-cell Lymphoma | HCT-116, WSU-DLCL2 | Varies (not specified) | [2] |
Table 2: Synergistic and Additive Combinations with this compound
| Combination Agent | Cancer Type | Effect | Citation(s) |
| Venetoclax (BCL2 Inhibitor) | Adrenocortical Carcinoma | Highly Synergistic | [3][8][16] |
| Mitotane, Etoposide, Cisplatin | Adrenocortical Carcinoma | Synergistic or Additive | [3][8][16] |
| Olaparib (PARP Inhibitor) | Small-Cell Lung Cancer | Synergistic | [7][17] |
| Cisplatin/Etoposide | Small-Cell Lung Cancer | Synergistic | [7][17] |
| Doxorubicin, Melphalan | Multiple Myeloma | Strongly Synergistic | [5] |
| Radiation | Breast & Non-Small Cell Lung Cancer | Synergistic | [6] |
| Carboplatin, Docetaxel | Various Solid Tumors | Synergistic or Additive | [13] |
Resistance Mechanisms
While this compound is broadly effective, mechanisms of resistance have been identified:
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UBA1 Mutations: Acquired resistance in AML models has been linked to missense mutations (e.g., Y583C, A580S) in the adenylation domain of UBA1, which likely interfere with drug binding.[6][18]
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Drug Efflux: The ATP-binding cassette (ABC) transporter ABCB1 (also known as MDR1) has been shown to actively efflux this compound from cells, conferring resistance.[19][20] Overexpression of ABCB1 leads to significantly higher IC50 values.[19][20]
Key Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
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Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate IC50/EC50 values.
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Methodology:
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Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[4]
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Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-10 µM) for a specified duration (typically 72 hours).[15]
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Lysis and Reagent Addition: Add CellTiter-Glo® Reagent, which lyses the cells and contains luciferase and its substrate to measure ATP levels, an indicator of cell viability.
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Measurement: After a brief incubation to stabilize the luminescent signal, measure luminescence using a microplate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50/EC50 value.[7]
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Western Blotting for Ubiquitination and UPR Markers
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Objective: To detect changes in the levels of ubiquitinated proteins, free ubiquitin, and key UPR pathway proteins following this compound treatment.
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Methodology:
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Treatment and Lysis: Treat cells with this compound (e.g., 500 nM) for various time points (e.g., 2, 4, 8 hours).[3][4] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-multi-ubiquitin, anti-free ubiquitin, anti-p-PERK, anti-ATF4, anti-cleaved Caspase-3, and a loading control (e.g., β-actin or tubulin).[3][10][21]
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
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Caption: A generalized workflow for Western blot analysis to assess changes in protein ubiquitination after this compound treatment.
Flow Cytometry for Cell Cycle Analysis
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Objective: To determine the effect of this compound on cell cycle distribution.
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Methodology:
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Treatment: Treat cells with this compound for 24-48 hours.
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Harvest and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C.
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Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
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Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye in individual cells.
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Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
-
Conclusion
This compound represents a novel therapeutic strategy that targets a fundamental cellular process often dysregulated in cancer. Its mechanism of action, centered on the inhibition of the apical E1 enzyme UBA1, leads to a multifaceted and potent anti-tumor response driven by proteotoxic stress, UPR activation, and DNA damage repair impairment. The extensive preclinical data, demonstrating both single-agent efficacy and synergistic potential with a range of existing therapies, provides a solid foundation for its continued investigation in clinical trials for patients with advanced malignancies.[3][6][18] Understanding its precise molecular interactions and potential resistance mechanisms will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 21. researchgate.net [researchgate.net]
what is the target of TAK-243 subasumstat
An In-depth Technical Guide to the Molecular Target of TAK-243
Introduction
This compound, also known as MLN7243, is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), the primary E1 enzyme in the ubiquitin conjugation cascade.[1] By targeting the foundational step of protein ubiquitination, this compound disrupts a multitude of cellular processes that are critical for cancer cell proliferation and survival, including signal transduction, cell cycle progression, and the DNA damage response.[1][2] Its mechanism of action leads to an accumulation of unfolded proteins, inducing proteotoxic stress and ultimately triggering apoptosis in malignant cells.[3][4] Preclinical studies have demonstrated its broad antitumor activity across various hematological and solid tumor models, and it is currently being evaluated in clinical trials.[3][5][6]
A Note on Nomenclature: The user's query mentions "this compound subasumstat". It is critical to clarify that these are two distinct investigational drugs.
-
This compound (MLN7243) targets the Ubiquitin-Activating Enzyme (UAE/UBA1) .[1][2]
-
Subasumstat (TAK-981) targets the SUMO-Activating Enzyme (SAE) .[7][8][9]
This guide will focus exclusively on This compound and its target, the ubiquitin-activating enzyme.
Primary Target: Ubiquitin-Activating Enzyme (UAE/UBA1)
The primary molecular target of this compound is the Ubiquitin-Activating Enzyme (UAE) , also known as Ubiquitin-like modifier-activating enzyme 1 (UBA1).[10][11] UAE is the principal E1 enzyme responsible for initiating the ubiquitination process in mammals.[1] This process involves the covalent attachment of ubiquitin, a small regulatory protein, to substrate proteins, marking them for degradation by the proteasome or altering their function.[12]
Given the reliance of cancer cells on a robust ubiquitin-proteasome system to manage the high levels of protein turnover and stress, inhibiting the initial and rate-limiting step of this pathway with this compound presents a compelling therapeutic strategy.[2][12]
Mechanism of Action
This compound is a mechanism-based inhibitor that functions through substrate-assisted inhibition.[12] The process unfolds as follows:
-
Adduct Formation: this compound, an adenosine sulphamate analogue, enters the active site of the UAE.[12]
-
Covalent Bonding: It forms a covalent adduct with ubiquitin itself, specifically at ubiquitin's C-terminus.[13]
-
Enzyme Inhibition: This stable this compound-ubiquitin adduct then acts as a potent inhibitor of the UAE, effectively trapping the enzyme and preventing it from transferring the activated ubiquitin to the next enzyme in the cascade, the E2 conjugating enzyme.[3][12]
This blockade of the initial step leads to a rapid and widespread depletion of both mono- and poly-ubiquitinated proteins within the cell.[1] The cellular consequences are profound, including the accumulation of short-lived regulatory proteins, induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, impairment of DNA damage repair pathways, and ultimately, apoptosis.[1][3][4]
Signaling Pathway and Inhibition
The following diagram illustrates the ubiquitination cascade and the point of inhibition by this compound.
Caption: Mechanism of this compound inhibition of the ubiquitin-activating enzyme (UAE/UBA1).
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
Table 1: In Vitro Potency of this compound Against E1 Activating Enzymes
| Target Enzyme | Enzyme Class | IC50 (nM) | Assay Type |
| UAE (UBA1) | Ubiquitin E1 | 1 ± 0.2 | UBCH10 E2 Thioester Assay |
| Fat10-activating enzyme (UBA6) | Ubiquitin-like E1 | 7 ± 3 | Biochemical Inhibition Assay |
| NEDD8-activating enzyme (NAE) | Ubiquitin-like E1 | 28 ± 11 | Biochemical Inhibition Assay |
| SUMO-activating enzyme (SAE) | Ubiquitin-like E1 | 850 ± 180 | Biochemical Inhibition Assay |
| ISG15-activating enzyme (UBA7) | Ubiquitin-like E1 | 5,300 ± 2,100 | Biochemical Inhibition Assay |
| Autophagy-activating enzyme (ATG7) | Ubiquitin-like E1 | >10,000 | Biochemical Inhibition Assay |
| Data sourced from Selleck Chemicals and the Chemical Probes Portal.[14][15] |
Table 2: Cellular Efficacy of this compound in Cancer Models
| Cancer Type | Model | EC50 Median (nmol/L) | EC50 Range (nmol/L) |
| Small-Cell Lung Cancer | Cell Lines (n=26) | 15.8 | 10.2 - 367.3 |
| Data sourced from a study on Small-Cell Lung Cancer.[10][16] |
Experimental Protocols
Detailed methodologies are crucial for understanding the characterization of this compound.
Protocol 1: UBCH10 E2 Thioester Assay (Biochemical Potency)
This assay measures the ability of UAE to transfer activated ubiquitin to an E2 enzyme, UBCH10.
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Reagents: Recombinant human UAE (E1), UBE2C (UBCH10, E2), ubiquitin, ATP, and this compound at various concentrations.
-
Reaction Incubation: E1 enzyme is incubated with ATP, ubiquitin, and varying concentrations of this compound in assay buffer.
-
Initiation: The reaction is initiated by the addition of the E2 enzyme.
-
Quenching: After a defined period, the reaction is stopped by adding a non-reducing sample buffer.
-
Detection: The formation of the UBCH10-ubiquitin thioester conjugate is analyzed via SDS-PAGE and Western blotting using an antibody specific for UBCH10.
-
Quantification: The intensity of the band corresponding to the UBCH10-Ub conjugate is quantified. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the conjugate formation compared to a vehicle control.[14]
Protocol 2: Western Blot for Cellular Ubiquitination (Target Engagement)
This method assesses the effect of this compound on global protein ubiquitination within cancer cells.
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Cell Culture and Treatment: Cancer cell lines (e.g., ACC, Myeloma) are cultured under standard conditions.[3][4] Cells are then treated with various concentrations of this compound (e.g., 0-500 nmol/L) or a vehicle control for specified time points (e.g., 2-4 hours).[3]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitination status of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2). A loading control antibody (e.g., β-actin, GAPDH) is used to ensure equal protein loading.
-
Detection and Analysis: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. A reduction in the high-molecular-weight ubiquitin smear indicates successful inhibition of the UAE by this compound.[3]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating this compound's cellular activity.
Caption: Workflow for assessing the cellular effects of this compound.
Conclusion
This compound is a highly potent and specific inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), the gatekeeper of the ubiquitin-proteasome system. Its unique mechanism of forming a this compound-ubiquitin adduct to inhibit the E1 enzyme leads to a global shutdown of protein ubiquitination, inducing proteotoxic stress and apoptosis in cancer cells.[1][3] The quantitative data underscore its high potency for UAE and selectivity over other E1-like enzymes.[14][15] The detailed experimental protocols provide a framework for its preclinical evaluation. As a first-in-class agent, this compound represents a novel and promising therapeutic strategy for various malignancies, with ongoing clinical trials seeking to translate its robust preclinical activity into patient benefit.[10][11]
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Facebook [cancer.gov]
- 7. Facebook [cancer.gov]
- 8. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 16. targeting-the-ubiquitin-proteasome-system-using-the-uba1-inhibitor-tak-243-is-a-potential-therapeutic-strategy-for-small-cell-lung-cancer - Ask this paper | Bohrium [bohrium.com]
TAK-243 UBA1 inhibitor discovery and development
An In-depth Technical Guide to the Discovery and Development of TAK-243, a First-in-Class UBA1 Inhibitor
Introduction
This compound, also known as MLN7243, is a pioneering, first-in-class small molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1.[1][2][3] As the principal E1 enzyme, UBA1 initiates the ubiquitination cascade, a fundamental process controlling cellular protein homeostasis through the ubiquitin-proteasome system (UPS).[4][5] Dysregulation of the UPS is a hallmark of many malignancies, making it a compelling target for cancer therapy.[2][4] this compound represents a novel therapeutic strategy by targeting the apex of this cascade, demonstrating broad antitumor activity in preclinical models of both solid and hematological tumors.[4][6][7] This guide provides a detailed overview of this compound's mechanism of action, preclinical data, and the key experimental methodologies used in its evaluation.
Mechanism of Action
This compound functions as a potent, mechanism-based inhibitor of UBA1.[4] The process of ubiquitin activation by UBA1 begins with the ATP-dependent adenylation of the C-terminal glycine of ubiquitin, forming a ubiquitin-AMP intermediate.[5] this compound exploits this mechanism through a unique mode of action known as substrate-assisted inhibition.[8] It forms a covalent adduct with ubiquitin, which then mimics the natural ubiquitin-adenylate complex.[7][9][8] This this compound-ubiquitin adduct irreversibly binds to the adenylation site of UBA1, blocking the enzyme's activity.[7]
The inhibition of UBA1 sets off a cascade of cellular events:
-
Depletion of Ubiquitin Conjugates : UBA1 inhibition prevents the transfer of ubiquitin to E2 conjugating enzymes, leading to a rapid, dose-dependent decrease in both mono- and poly-ubiquitinated proteins throughout the cell.[4][6][8] This includes the depletion of mono-ubiquitylated histone H2B, a key marker of target engagement.[6]
-
Proteotoxic Stress and the Unfolded Protein Response (UPR) : The disruption of protein degradation leads to the accumulation of misfolded and short-lived regulatory proteins (e.g., c-Myc, p53), triggering significant endoplasmic reticulum (ER) stress.[6][10] This activates the Unfolded Protein Response (UPR), evidenced by the upregulation of stress markers such as PERK, CHOP, ATF4, and the splicing of XBP1.[11]
-
Disruption of Cell Signaling and Repair : The lack of available ubiquitin impairs critical cellular processes that rely on ubiquitination, including cell cycle progression and the DNA damage repair (DDR) pathways.[4][9][8]
-
Induction of Apoptosis : The culmination of sustained proteotoxic stress and disruption of vital cellular pathways leads to programmed cell death (apoptosis).[1][10][12]
Signaling Pathway Diagram
The following diagram illustrates the molecular mechanism of this compound and its downstream cellular consequences.
Caption: Mechanism of action of this compound leading to apoptosis.
Quantitative Preclinical Data
This compound has demonstrated potent activity both in biochemical assays and across a wide range of cancer cell lines and in vivo models.
Table 1: In Vitro Enzymatic Inhibition
This table summarizes the inhibitory concentration (IC50) of this compound against UBA1 and other E1 activating enzymes.
| Enzyme Target | IC50 (nM) | Selectivity vs. UBA1 |
| UBA1 (UAE) | 1 ± 0.2 | - |
| UBA6 (FAT10-activating enzyme) | 7 ± 3 | 7-fold |
| NAE (NEDD8-activating enzyme) | 28 ± 11 | 28-fold |
| SAE (SUMO-activating enzyme) | 850 ± 180 | 850-fold |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | 5,300-fold |
| ATG7 (Autophagy-activating) | >10,000 | >10,000-fold |
| Data sourced from Selleck Chemicals.[6] |
Table 2: In Vitro Anti-proliferative Activity
This table shows the cytotoxic efficacy of this compound in various cancer cell lines.
| Cancer Type | Cell Lines | Efficacy Metric | Value Range (nM) |
| Acute Myeloid Leukemia | OCI-AML2, TEX, U937, NB4 | IC50 | 15 - 40 |
| Small-Cell Lung Cancer | 26 SCLC cell lines | EC50 (Median) | 15.8 (10.2 - 367.3) |
| Various Tumors | Multiple cell lines | EC50 | 6 - 1,310 |
| Data compiled from studies on AML and SCLC.[13] |
Table 3: In Vivo Antitumor Efficacy
This table summarizes the results from preclinical xenograft models.
| Cancer Model | Xenograft Type | Dosing Schedule | Outcome |
| Acute Myeloid Leukemia (AML) | OCI-AML2 SCID Mouse | 20 mg/kg, s.c., twice weekly | Significantly delayed tumor growth (T/C = 0.02) |
| Adrenocortical Carcinoma (ACC) | H295R Mouse | 20 mg/kg | Significant tumor growth inhibition |
| Small-Cell Lung Cancer (SCLC) | PDX Model | Not specified | Radiosensitization observed |
| SCLC (Olaparib-resistant) | PDX Model | Combination with Olaparib | 66% tumor growth inhibition vs. control |
| Data compiled from various in vivo studies.[7][11][13][14] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of UBA1 inhibitors. Below are protocols for key assays used in the characterization of this compound.
Biochemical UBA1 Inhibition Assay (AMP-Glo™ Based)
This assay measures the amount of AMP produced as a byproduct of the UBA1-mediated ubiquitin adenylation reaction, providing a direct measure of enzyme activity.[5]
Protocol:
-
Reagent Preparation : Thaw active UBA1 enzyme, ubiquitin, and ATP stocks on ice. Prepare a 1x reaction buffer (e.g., 25mM MOPS pH 7.5, 5mM MgCl2, 0.01% Tween 20).[15]
-
Compound Plating : Prepare serial dilutions of this compound in DMSO, then dilute into the reaction buffer to the desired final concentrations. Add to a 96-well assay plate. Include "Positive Control" (DMSO vehicle) and "Negative Control" (no enzyme) wells.
-
Master Mix Preparation : Prepare a master mix containing reaction buffer, ATP (e.g., 10 µM final concentration), and ubiquitin (e.g., 2 µM final concentration).[15]
-
Reaction Initiation : Add the master mix to all wells. Initiate the reaction by adding the diluted UBA1 enzyme (e.g., 50-100 ng/µl) to all wells except the Negative Control.
-
Incubation : Seal the plate and incubate at 37°C for 45-60 minutes.[5]
-
AMP Detection : Equilibrate the plate to room temperature. Add AMP-Glo™ Reagent I, mix, and incubate for 60 minutes to terminate the enzymatic reaction and deplete remaining ATP.
-
Signal Generation : Add Kinase-Glo® MAX or AMP-Glo™ Reagent II to convert the generated AMP into a luminescent signal. Incubate for 30-60 minutes in the dark.
-
Data Acquisition : Read luminescence on a plate reader. Calculate percent inhibition relative to controls and determine IC50 values using non-linear regression.
Cellular Ubiquitin Conjugate Depletion Assay (Western Blot)
This pharmacodynamic assay confirms target engagement in cells by measuring the reduction of total ubiquitin conjugates following this compound treatment.[1][16]
Protocol:
-
Cell Culture and Treatment : Plate cancer cells (e.g., HCT-116, OCI-AML2) in 6-well dishes and allow them to adhere overnight.[6] Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO vehicle for a specified time course (e.g., 2, 4, 8 hours).[1][6]
-
Cell Lysis : Wash cells with cold PBS. Lyse cells directly in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve ubiquitin conjugates.[6][17]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by SDS-polyacrylamide gel electrophoresis on a 4-12% gradient gel. The high molecular weight smear is characteristic of poly-ubiquitinated proteins.[18][19]
-
Western Blotting : Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2 clones). Also probe a separate blot or strip the same blot for a loading control (e.g., β-actin or GAPDH).
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the high molecular weight ubiquitin smear signal and normalize to the loading control to determine the dose- and time-dependent reduction in ubiquitin conjugates.[1]
Preclinical Development Workflow
The evaluation of a novel agent like this compound follows a structured preclinical workflow to establish efficacy and mechanism before clinical testing.
Caption: A typical preclinical development workflow for this compound.
Conclusion
This compound is a highly potent and selective inhibitor of UBA1, the apical enzyme in the ubiquitin-proteasome system.[2][11] Its mechanism of action, centered on the induction of overwhelming proteotoxic stress, provides a powerful and distinct approach to cancer therapy compared to downstream proteasome inhibitors.[1][7] Robust preclinical data demonstrates its broad anti-proliferative activity and in vivo efficacy at well-tolerated doses.[4] The synergistic potential of this compound with genotoxic agents and other targeted therapies further highlights its promise.[1][13] These findings strongly support the continued clinical development of this compound as a novel treatment strategy for patients with advanced cancers.[7][20]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 4. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Facebook [cancer.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Measuring ubiquitin conjugation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-243 Induced Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-243, a first-in-class small molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1), represents a novel therapeutic strategy in oncology. By targeting the initial step of the ubiquitin-proteasome system (UPS), this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and profound endoplasmic reticulum (ER) stress. This triggers the Unfolded Protein Response (UPR), a signaling network that, when overwhelmed, switches from a pro-survival to a pro-apoptotic cascade. This guide provides an in-depth technical overview of the this compound-induced apoptosis pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling events.
Mechanism of Action: Inducing Proteotoxic Stress and Apoptosis
This compound functions by forming a covalent adduct with ubiquitin in an ATP-dependent manner, which then non-covalently binds to and inhibits the ubiquitin-activating enzyme (UAE/UBA1).[1][2] This action effectively blocks the entire ubiquitin cascade, leading to a global decrease in protein ubiquitination. The subsequent accumulation of misfolded and unfolded proteins within the ER lumen triggers the UPR.
The UPR is primarily mediated by three ER transmembrane sensors: PERK, IRE1α, and ATF6.[3] In response to ER stress, these sensors activate downstream signaling pathways aimed at restoring proteostasis. However, under the sustained stress induced by this compound, the UPR shifts towards an apoptotic outcome.
A key event in this process is the activation of the PERK-eIF2α-ATF4 signaling axis. Phosphorylation of eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a transcription factor that upregulates the expression of pro-apoptotic genes, most notably C/EBP Homologous Protein (CHOP).[4][5] CHOP, in turn, promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic BH3-only proteins.
Simultaneously, the IRE1α branch of the UPR is activated, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that also contributes to the UPR.[6] The culmination of these events is the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7), leading to the cleavage of critical cellular substrates such as Poly (ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.[3][7]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines, highlighting its potency and efficacy in inducing apoptosis.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM1.S | Multiple Myeloma | 25 | [3] |
| MOLP-8 | Multiple Myeloma | 25 | [8] |
| U266 | Multiple Myeloma | 250 | [3] |
| RPMI 8226 | Multiple Myeloma | >1000 | [3] |
| OCI-LY3 | Diffuse Large B-Cell Lymphoma | ~30-180 (ED50 for apoptosis) | [6] |
| OCI-LY19 | Diffuse Large B-Cell Lymphoma | ~30-180 (ED50 for apoptosis) | [6] |
| NCI-H1184 | Small-Cell Lung Cancer | 10 | [9] |
| NCI-H196 | Small-Cell Lung Cancer | 367 | [9] |
| Median (26 SCLC lines) | Small-Cell Lung Cancer | 15.8 | [9] |
| NCI-H295R | Adrenocortical Carcinoma | ~86 | [10] |
| CU-ACC1 | Adrenocortical Carcinoma | ~50 | [10] |
| CU-ACC2 | Adrenocortical Carcinoma | ~20 | [10] |
| U251 | Glioblastoma | ~15.64 - 396.3 | [11] |
| LN229 | Glioblastoma | ~15.64 - 396.3 | [11] |
| MiaPaCa-2 | Pancreatic Cancer | ~100 (induces apoptosis) | [12] |
| Panc-1 | Pancreatic Cancer | ~100 (induces apoptosis) | [12] |
| KB-3-1 | Epidermoid Carcinoma | 163 | [13] |
| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096 | [13] |
Table 2: Induction of Apoptosis and Caspase Activity by this compound
| Cell Line | Cancer Type | This compound Concentration (nM) | Time (h) | Apoptosis (% of cells) | Caspase-3/7 Activity (Fold Change) | Reference |
| MM1.S | Multiple Myeloma | 50 | 24 | Increased Annexin V+ | - | [3] |
| OCI-LY3 | Diffuse Large B-Cell Lymphoma | 30 - 180 | 24 | 50% (ED50) | - | [6] |
| U251 | Glioblastoma | 200 | 24 | ~30% | ~3.5 | [7] |
| LN229 | Glioblastoma | 200 | 24 | ~25% | ~2.5 | [7] |
| MiaPaCa-2 | Pancreatic Cancer | 1000 | 17.5 | - | ~25 | [12] |
| Panc-1 | Pancreatic Cancer | 1000 | 17.5 | - | ~30 | [12] |
Table 3: Upregulation of UPR and Apoptotic Markers by this compound
| Cell Line | Cancer Type | This compound Concentration | Time (h) | Marker | Change | Reference |
| MM1.S | Multiple Myeloma | 100 nM | 4-8 | p-eIF2α, ATF4, CHOP | Increased | [3] |
| OCI-LY3 | Diffuse Large B-Cell Lymphoma | 100 nM | 4 | p-eIF2α, GRP78, CHOP | Increased | [6] |
| CU-ACC2 | Adrenocortical Carcinoma | 500 nM | 4 | p-PERK, p-eIF2α, ATF4 | Increased | [10] |
| MiaPaCa-2 | Pancreatic Cancer | 300 nM | 24 | Cleaved PARP | Increased | [12] |
| NCI-H146 | Small-Cell Lung Cancer | 500 nM | 24 | Cleaved PARP | Increased | [9] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Caption: Overall mechanism of this compound action.
Caption: UPR and apoptotic signaling induced by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blotting for Apoptosis and UPR Markers
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, ATF4, CHOP, p-eIF2α, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a promising therapeutic agent that exploits the reliance of cancer cells on the ubiquitin-proteasome system for survival. Its mechanism of inducing overwhelming ER stress and subsequently triggering the apoptotic pathway provides a clear rationale for its clinical development. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of UBA1 inhibition in oncology. The provided visualizations of the signaling pathways serve as a clear and concise reference for the complex molecular events initiated by this compound. Continued research into the nuances of this pathway will undoubtedly pave the way for novel combination strategies and the identification of predictive biomarkers to optimize patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | UBA1 inhibition contributes radiosensitization of glioblastoma cells via blocking DNA damage repair [frontiersin.org]
- 5. Adaptive Suppression of the ATF4-CHOP Branch of the Unfolded Protein Response by Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
TAK-243: A Technical Guide to its Role in Inducing Proteotoxic Stress
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
TAK-243 (also known as MLN7243) is a first-in-class, potent, and selective small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1.[1][2] As the primary E1 enzyme, UBA1 initiates the ubiquitination cascade, a critical cellular process for maintaining protein homeostasis.[3][4] By forming a covalent adduct with ubiquitin, this compound blocks the activation and transfer of ubiquitin to E2 conjugating enzymes, leading to a global disruption of protein ubiquitination.[5][6] This inhibition triggers a cascade of cellular events, culminating in profound proteotoxic stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptotic cell death in cancer cells.[7][8][9] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in inducing proteotoxic stress, and details the experimental methodologies used to characterize its effects.
Mechanism of Action: Inducing Proteotoxic Stress
This compound's primary mechanism of action is the irreversible inhibition of UBA1.[10] This is achieved through a unique mechanism of substrate-assisted inhibition, where this compound forms a stable covalent adduct with ubiquitin in the active site of the enzyme.[6] This event prevents the canonical transfer of ubiquitin to E2 enzymes, effectively shutting down the ubiquitin-proteasome system (UPS) at its apex.[4][5]
The immediate consequence of UBA1 inhibition is a rapid and widespread depletion of both mono- and poly-ubiquitinated proteins within the cell.[1][11] This abrogation of protein ubiquitination has several critical downstream effects that converge to create a state of severe proteotoxic stress:
-
Accumulation of Misfolded Proteins: The UPS is the primary mechanism for the clearance of misfolded and damaged proteins. Inhibition of this pathway leads to the accumulation of these proteins, particularly within the endoplasmic reticulum (ER).[2]
-
Stabilization of Short-Lived Proteins: Many key regulatory proteins, including oncoproteins like c-MYC and survival proteins like MCL-1, are short-lived and targeted for degradation by the UPS. This compound treatment leads to their stabilization and accumulation, which can contribute to conflicting cellular signaling and stress.[5][8]
-
ER Stress and the Unfolded Protein Response (UPR): The buildup of unfolded proteins in the ER lumen triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR).[8][11] this compound has been shown to robustly activate all three major arms of the UPR.[8]
Signaling Pathways Activated by this compound
The induction of proteotoxic stress by this compound leads to the activation of specific signaling pathways, primarily the UPR and subsequent apoptotic pathways.
2.1.1 The Unfolded Protein Response (UPR) Pathway
The UPR is a cellular stress response aimed at restoring proteostasis. However, under conditions of prolonged or overwhelming stress as induced by this compound, the UPR switches from a pro-survival to a pro-apoptotic signal. The three key branches of the UPR activated by this compound are:
-
PERK Pathway: Phosphorylation of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in apoptosis, such as CHOP (C/EBP homologous protein).[8][12]
-
IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1s is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and apoptosis.[8][12]
-
ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is translocated to the Golgi apparatus, where it is cleaved to become an active transcription factor, upregulating genes such as the ER chaperone BiP/GRP78.[8]
2.1.2 Apoptotic Pathway
Prolonged ER stress induced by this compound ultimately triggers apoptosis through several mechanisms, including the upregulation of the pro-apoptotic protein CHOP and the activation of caspases. A key indicator of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.[13][14]
Quantitative Data
This compound demonstrates potent anti-proliferative and cytotoxic activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | Parameter | Value (nM) | Reference(s) |
| SCLC Lines | |||||
| NCI-H1184 | Small Cell Lung Cancer | 72 hours | EC50 | 10.2 | [10][15] |
| Median (26 lines) | Small Cell Lung Cancer | 72 hours | EC50 | 15.8 | [10][15] |
| NCI-H196 | Small Cell Lung Cancer | 72 hours | EC50 | 367.3 | [10][15] |
| ACC Lines | |||||
| CU-ACC2 | Adrenocortical Carcinoma | 72 hours | IC50 | 43.1 | [14][16] |
| CU-ACC1 | Adrenocortical Carcinoma | 72 hours | IC50 | 89.5 | [14][16] |
| NCI-H295R | Adrenocortical Carcinoma | 72 hours | IC50 | 524.8 | [14][16] |
| SW-13 | Adrenocortical Carcinoma | 72 hours | IC50 | 88.2 | [14][16] |
| Myeloma Lines | |||||
| MM1.S | Multiple Myeloma | 24 hours | IC50 | ~25 - 50 | [8] |
| U266 | Multiple Myeloma | 24 hours | IC50 | ~100 - 200 | [8] |
| RPMI-8226 | Multiple Myeloma | 72 hours | IC50 | >1000 (alone) | [17] |
| KMS11 | Multiple Myeloma | 72 hours | IC50 | ~500 (alone) | [17] |
| Other | |||||
| HCT-116 | Colorectal Carcinoma | - | - | - | [5] |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | - | - | - | [5] |
Note: IC50/EC50 values can vary based on experimental conditions such as assay duration and specific methodology.
Table 2: Selectivity of this compound for E1 Enzymes
| Enzyme Target | Parameter | Value (nM) |
| UAE (UBA1) | IC50 | 1 |
| UBA6 (Fat10-activating enzyme) | IC50 | 7 |
| NAE (NEDD8-activating enzyme) | IC50 | 28 |
| SAE (SUMO-activating enzyme) | IC50 | 850 |
| UBA7 (ISG15-activating enzyme) | IC50 | 5,300 |
| ATG7 (Autophagy-activating enzyme) | IC50 | >10,000 |
Data sourced from Selleck Chemicals product information.[5]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
Protocol:
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate plates for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to create the CellTiter-Glo® Reagent.[18]
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[18]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[19]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18][19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: After subtracting background luminescence, normalize the data to the vehicle control wells. Plot the results as percent viability versus log[this compound concentration] and determine IC50/EC50 values using non-linear regression analysis (e.g., in GraphPad Prism).[14]
Western Blot Analysis
Western blotting is used to detect changes in the levels of specific proteins involved in ubiquitination, the UPR, and apoptosis following this compound treatment.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with desired concentrations of this compound for specified time points (e.g., 2, 4, 24 hours).[1]
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer [150 mmol/L NaCl, 50 mmol/L Tris-HCl (pH 7.5), 1 mmol/L EDTA, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate] supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by size on a Tris-Glycine polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-Ubiquitin, anti-p-PERK, anti-CHOP, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).[11]
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash cells twice with cold PBS by centrifugation (~500 x g for 5 minutes).[20]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[21]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) according to the manufacturer's recommendation.[22]
-
Add a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.[22][23]
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[21]
-
Analyze the samples by flow cytometry within one hour.
-
Cells are categorized as:
-
Viable: Annexin V-negative and PI-negative
-
Early Apoptotic: Annexin V-positive and PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive
-
-
Conclusion
This compound represents a novel therapeutic strategy that targets a fundamental cellular process essential for cancer cell survival. By inhibiting UBA1, this compound effectively disrupts the ubiquitin-proteasome system, leading to an overwhelming accumulation of misfolded proteins and a state of severe proteotoxic stress.[1] This, in turn, activates the Unfolded Protein Response, which, when sustained, shifts from a pro-survival to a potent pro-apoptotic signal, ultimately leading to cancer cell death.[11] The extensive preclinical data, supported by the robust methodologies detailed in this guide, provide a strong rationale for the continued clinical investigation of this compound as a monotherapy and in combination with other agents for the treatment of various malignancies.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. UBA1: At the Crossroads of Ubiquitin Homeostasis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteotoxic stress and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. OUH - Protocols [ous-research.no]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. ucl.ac.uk [ucl.ac.uk]
TAK-243 and the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-243, a first-in-class, potent, and selective small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1), represents a novel therapeutic strategy for targeting cancers dependent on a functional ubiquitin-proteasome system (UPS). By forming a substrate-assisted, irreversible covalent adduct with ubiquitin in the active site of UBA1, this compound effectively blocks the initial and critical step of the ubiquitination cascade. This disruption of ubiquitin signaling leads to a cascade of cellular events, including the accumulation of ubiquitinated proteins, induction of proteotoxic stress through the unfolded protein response (UPR), cell cycle arrest, impairment of the DNA damage response (DDR), and ultimately, apoptotic cell death in malignant cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, a compilation of its preclinical activity across various cancer models, and detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of UBA1
The ubiquitination process is a fundamental post-translational modification controlling protein homeostasis and a multitude of cellular signaling pathways. This process is initiated by the E1 activating enzyme, UBA1, which activates ubiquitin in an ATP-dependent manner. This compound is a mechanism-based inhibitor that mimics adenosine monophosphate (AMP) and forms a stable this compound-ubiquitin adduct, which then non-covalently binds to the adenylation site of UBA1.[1][2] This prevents the subsequent transfer of ubiquitin to E2 conjugating enzymes, thereby halting the entire ubiquitination cascade.[3]
The primary consequence of UBA1 inhibition by this compound is a rapid and global decrease in both mono- and poly-ubiquitinated proteins.[4][5] This leads to the accumulation of misfolded and short-lived regulatory proteins that are normally targeted for degradation by the proteasome. The resulting cellular state is characterized by significant proteotoxic stress.
dot
Figure 1: Mechanism of UBA1 inhibition by this compound.
Cellular Consequences of UBA1 Inhibition
The abrogation of protein ubiquitination by this compound triggers several downstream cellular stress pathways, culminating in apoptosis.
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins due to impaired degradation activates the UPR, an endoplasmic reticulum (ER) stress response.[6][7] This is evidenced by the increased expression and phosphorylation of key UPR markers such as GRP78 (BiP), PERK, eIF-2α, ATF4, and CHOP.[6][8]
-
Impairment of DNA Damage Repair (DDR): Monoubiquitination of histones and other factors is crucial for the recruitment of DNA repair machinery to sites of DNA damage. This compound treatment has been shown to impair the formation of 53BP1 foci at DNA double-strand breaks and leads to the accumulation of γH2AX, a marker of DNA damage.[4][9] This suggests a synergistic potential with DNA-damaging agents.
-
Cell Cycle Arrest: The disruption of the degradation of key cell cycle regulatory proteins, such as cyclins, leads to cell cycle arrest, primarily at the G2/M and S phases.[1][10]
-
Apoptosis: The culmination of proteotoxic stress, UPR activation, and impaired cellular signaling pathways leads to the induction of apoptosis.[6][11] This is characterized by the cleavage of caspase-3 and PARP.[8]
dot
Figure 2: Downstream cellular effects of this compound.
Quantitative Data on this compound Activity
The following tables summarize the in vitro cytotoxic activity of this compound across a range of cancer cell lines.
Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (nM) at 48h | Reference |
| OCI-AML2 | 15-40 | [4] |
| TEX | 15-40 | [4] |
| U937 | 15-40 | [4] |
| NB4 | 15-40 | [4] |
| Primary AML Samples (18/21) | <75 | [4] |
Table 2: EC50 Values of this compound in Small-Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | EC50 (nM) at 72h | Reference |
| NCI-H1184 (most sensitive) | 10 | [12] |
| NCI-H196 (most resistant) | 367 | [12] |
| Median | 15.8 | [12] |
Table 3: IC50 Values of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (nM) | Reference |
| U266 | 250 | [6] |
| RPMI 8226 | >1000 | [6] |
| Primary MM Samples (8 unique) | 50-200 (at 72h) | [6] |
Table 4: Effect of ABCB1 Overexpression on this compound IC50 Values
| Cell Line Pair | Parental IC50 (µM) | ABCB1-Overexpressing IC50 (µM) | Fold Resistance | Reference |
| KB-3-1 vs. KB-C2 | 0.163 | 6.096 | 37.45 | [13] |
| SW620 vs. SW620/Ad300 | 0.070 | 1.991 | 28.46 | [13] |
| HEK293/pcDNA3.1 vs. HEK293/ABCB1 | 0.042 | 0.441 | 10.62 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments cited in the literature.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Plate 300 cells per well in a 384-well white plate.
-
Incubation: Incubate for 24 hours to allow for cell adherence.
-
Drug Treatment: Add this compound at various concentrations.
-
Incubation: Incubate for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent according to the manufacturer's instructions (Promega). Measure luminescence using a microplate reader.
-
Data Analysis: Plot cell viability against drug concentration to determine IC50 or EC50 values using appropriate software (e.g., GraphPad Prism).[11]
Western Blotting for Ubiquitination and UPR Markers
This technique is used to detect specific proteins in a sample and assess their expression levels and post-translational modifications.
-
Cell Treatment: Treat cells with this compound (e.g., 500 nM) for specified time points (e.g., 2, 4, 8 hours).[11]
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., polyubiquitin, free ubiquitin, GRP78, ATF4, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][11]
dot
Figure 3: A typical Western Blotting workflow.
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy and tolerability of this compound in a physiological setting.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma).
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., SCLC patient-derived xenograft cells) into the flank of the mice.[12]
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer this compound (e.g., 20 mg/kg, intravenously, twice weekly) or vehicle control.[4][12]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, sacrifice the mice and excise tumors for further analysis (e.g., immunohistochemistry for UPR markers).[10]
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA) to compare tumor growth between treatment groups.[11]
Mechanisms of Resistance
Understanding potential resistance mechanisms is critical for the clinical development of this compound.
-
Drug Efflux: The multidrug resistance protein 1 (MDR1 or ABCB1) has been identified as a drug efflux pump for this compound. Overexpression of ABCB1 can lead to significantly increased resistance to this compound.[11][13]
-
UBA1 Mutations: Acquired resistance to this compound in AML cell lines has been associated with missense mutations in the adenylation domain of UBA1 (e.g., Y583C and A580S), which are predicted to interfere with this compound binding.[4][9]
Conclusion
This compound is a potent and selective inhibitor of UBA1 that effectively disrupts the ubiquitin-proteasome system, leading to proteotoxic stress and apoptosis in cancer cells. Its robust preclinical activity, both as a monotherapy and in combination with other agents, highlights its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of targeting the ubiquitin-activating enzyme in oncology.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
Subasumstat: A First-in-Class UAE Inhibitor for Immuno-oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Subasumstat (TAK-981) is a pioneering, first-in-class small molecule inhibitor of the SUMO-activating enzyme (SAE), a critical component of the SUMOylation pathway. By selectively targeting and inhibiting SAE, subasumstat sets off a cascade of events that modulate the tumor microenvironment, transforming it from an immunosuppressive to an immunopermissive state. This mechanism of action is primarily driven by the induction of Type I interferon (IFN-I) signaling, a key pathway in orchestrating both innate and adaptive anti-tumor immunity. This technical guide provides a comprehensive overview of subasumstat, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used to elucidate its activity. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to Subasumstat and the SUMOylation Pathway
SUMOylation is a reversible post-translational modification process that involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins. This process is integral to the regulation of a multitude of cellular functions, including DNA repair, signal transduction, and protein stability.[1][2] The SUMOylation cascade is initiated by the SUMO-activating enzyme (SAE), a heterodimer composed of SAE1 and SAE2 subunits.[3] This E1 enzyme activates SUMO in an ATP-dependent manner, which is then transferred to a SUMO-conjugating enzyme (Ubc9, E2), and finally to the target protein, often with the assistance of a SUMO E3 ligase.[2][3]
Dysregulation of the SUMOylation pathway has been implicated in the pathogenesis of various cancers, where it can contribute to tumor progression and survival.[4] Subasumstat has emerged as a novel therapeutic agent that specifically targets this pathway.
Mechanism of Action
Subasumstat functions by forming a covalent adduct with SUMO proteins at the active site of the SAE.[4][5] This action effectively traps the SUMO molecule, preventing its transfer to the E2 conjugating enzyme, Ubc9, and thereby inhibiting the entire downstream SUMOylation cascade.[4] The inhibition of SUMOylation by subasumstat leads to a significant increase in the production of Type I interferons (IFN-I).[4] This is a crucial step in its anti-tumor activity, as IFN-I signaling is a potent activator of both innate and adaptive immune responses.[4]
Signaling Pathway
The mechanism of subasumstat is centered on the inhibition of the SUMOylation pathway, which in turn activates the Type I Interferon (IFN-I) signaling pathway.
Caption: Subasumstat inhibits SAE, blocking SUMOylation and upregulating Type I IFN signaling.
Preclinical Data
Preclinical studies have demonstrated the potent anti-tumor activity of subasumstat in various cancer models.
In Vitro Studies
-
Cell Viability: Subasumstat has been shown to decrease the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability is presented in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A20 | B-cell Lymphoma | Data not specified | [6][7] |
| MC38 | Colon Adenocarcinoma | Data not specified | [1] |
-
Immune Cell Activation: Subasumstat treatment of immune cells, such as T cells and natural killer (NK) cells, leads to their activation, characterized by increased expression of activation markers like CD69 and enhanced cytotoxic function.[5]
In Vivo Studies
-
Syngeneic Mouse Models: Subasumstat has demonstrated significant anti-tumor efficacy in immunocompetent mouse models.
| Tumor Model | Mouse Strain | Dosing Schedule | Outcome | Reference |
| A20 Lymphoma | BALB/c | 7.5 mg/kg IV | Tumor growth inhibition | [8] |
| MC38 Colon | C57BL/6 | Not specified | Synergistic tumor growth inhibition with anti-PD-1 | [1] |
-
Xenograft Models: In immunodeficient mice bearing human tumor xenografts, subasumstat has also shown anti-tumor activity, particularly in combination with other agents like rituximab.[8]
| Tumor Model | Mouse Strain | Dosing Schedule | Outcome | Reference |
| OCI-Ly10 Lymphoma | SCID | Not specified | Synergistic activity with rituximab | [8] |
| Daudi Lymphoma | SCID | Not specified | Synergistic activity with rituximab | [8] |
Clinical Data
Subasumstat has been evaluated in several Phase 1 and 2 clinical trials, both as a monotherapy and in combination with other anti-cancer agents. (NCT03648372, NCT04381650)[9][10]
Phase 1/2 Monotherapy Trial (NCT03648372)
A first-in-human, open-label, dose-escalation and expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of subasumstat in patients with advanced solid tumors and relapsed/refractory hematologic malignancies.[9]
Patient Demographics and Baseline Characteristics:
| Characteristic | Value (N=109) |
| Median Age (years) | 61 (range: 38-79) |
| Sex (Female) | 55.3% |
| Solid Tumors | 100 |
| Lymphomas | 9 |
Safety and Tolerability:
Subasumstat demonstrated a manageable safety profile. The most common treatment-emergent adverse events (TEAEs) are summarized below.
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Fatigue | 47 | Not specified |
| Nausea | 41 | Not specified |
| Diarrhea | 36 | Not specified |
| Pyrexia | 36 | Not specified |
Dose-limiting toxicities included Grade 3 ALT/AST elevation, pneumonitis, stomatitis, and cognitive disorder. The maximum tolerated dose (MTD) was determined to be 120 mg administered twice weekly (BIW).[9] The recommended Phase 2 dose (RP2D) was established at 90 mg BIW.[9]
Pharmacokinetics:
Subasumstat exhibited linear pharmacokinetics, with a dose-proportional exposure. The mean terminal half-life at doses ≥60 mg ranged from 3.8 to 10.8 hours.
Pharmacodynamics:
Pharmacodynamic analyses confirmed target engagement and pathway inhibition.[3]
-
Subasumstat-SUMO Adduct Formation: Dose-dependent formation of the subasumstat-SUMO adduct was observed in skin and tumor biopsies, indicating target engagement.[3]
-
SUMOylation Inhibition: A corresponding dose-dependent decrease in SUMO2/3-conjugated proteins was also observed.[3]
-
IFN-I Gene Signature: Upregulation of an IFN-I-regulated gene signature was detected in peripheral blood.[3]
-
Cytokine Production: Increased plasma levels of several IFN-I-induced cytokines were measured.[3]
-
Immune Cell Activation: An increase in activated Natural Killer (NK) cells, as well as CD4+ and CD8+ T cells, was observed in peripheral blood.[3]
Preliminary Efficacy:
In the monotherapy trial, 3 patients achieved a partial response and 26 patients had stable disease.[9]
Phase 1b Combination Trial with Pembrolizumab (NCT04381650)
This study evaluated subasumstat in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[10]
Safety and Efficacy:
The combination of subasumstat and pembrolizumab showed a favorable safety profile and demonstrated promising anti-tumor activity in pre-treated non-small-cell lung cancer (NSCLC) and microsatellite-stable colorectal cancer (MSS-CRC) patients.[1][10] Partial responses were observed at subasumstat doses of ≥40 mg.[10]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of subasumstat.
In Vitro Assays
-
Cell Viability Assay: Cell viability is assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[8]
-
Western Blot Analysis: This technique is used to detect changes in protein levels and post-translational modifications.
-
Antibodies: Anti-SUMO1, anti-SUMO2/3, and antibodies against specific target proteins are used.[11]
-
-
Flow Cytometry for Immune Cell Activation:
-
Protocol: Peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD56 for NK cells) and activation markers (e.g., CD69).[11] Cells are then analyzed on a flow cytometer to quantify the percentage of activated cells.
-
-
Macrophage Phagocytosis Assay:
-
Protocol: Macrophages are co-cultured with fluorescently labeled cancer cells. The extent of phagocytosis is quantified by measuring the fluorescence intensity within the macrophages using flow cytometry or fluorescence microscopy.[8]
-
-
NK Cell Cytotoxicity Assay:
-
Protocol: NK cells are co-cultured with target cancer cells. The cytotoxic activity of the NK cells is determined by measuring the release of lactate dehydrogenase (LDH) from lysed target cells or by using flow cytometry-based assays that measure target cell apoptosis.[11]
-
-
Cytokine Quantification:
-
Protocol: The levels of secreted cytokines in cell culture supernatants or plasma are measured using multiplex bead-based immunoassays (e.g., LEGENDplex) or enzyme-linked immunosorbent assays (ELISAs).[11]
-
In Vivo Models
-
Syngeneic and Xenograft Tumor Models:
-
Cell Preparation: Cancer cells are cultured to log phase, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel, for injection.[12][13]
-
Tumor Implantation: A specific number of cells (e.g., 1 x 10^6 A20 cells) are injected subcutaneously into the flank of immunocompetent (syngeneic) or immunodeficient (xenograft) mice.[6][13]
-
Treatment and Monitoring: Once tumors are established, mice are treated with subasumstat and/or other agents according to the specified dosing schedule. Tumor growth is monitored by caliper measurements, and animal well-being is assessed regularly.[12]
-
Pharmacodynamic Assays in Clinical Trials
-
Immunohistochemistry (IHC):
-
Protocol: Skin and tumor biopsy samples are fixed, embedded in paraffin, and sectioned. The sections are then stained with specific antibodies to detect the subasumstat-SUMO adduct and SUMO2/3-conjugated proteins.[3]
-
-
NanoString nCounter Analysis for Gene Expression:
-
Protocol: RNA is extracted from peripheral blood samples. The expression of a predefined panel of IFN-I-regulated genes is quantified using the NanoString nCounter platform, which uses molecular barcodes for direct digital counting of RNA molecules.[14][15] A 28-gene or similar panel is often used to calculate an interferon score.[14][15]
-
Conclusion
Subasumstat represents a novel and promising approach in immuno-oncology. Its unique mechanism of action, centered on the inhibition of SUMOylation and subsequent activation of Type I interferon signaling, offers a distinct strategy to overcome immune suppression within the tumor microenvironment. The preclinical and clinical data gathered to date provide a strong rationale for its continued development, both as a monotherapy and in combination with other immunotherapies. The detailed experimental protocols outlined in this guide are intended to facilitate further research and a deeper understanding of this first-in-class UAE inhibitor.
Diagrams
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of subasumstat in a syngeneic mouse model.
Logical Relationship: Pharmacodynamic Biomarker Cascade
Caption: The sequence of pharmacodynamic events following subasumstat administration.
References
- 1. providence.elsevierpure.com [providence.elsevierpure.com]
- 2. TAK-981-1004 | Clinical Trial Summary [clinicaltrials.takeda.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Subasumstat | C25H28ClN5O5S2 | CID 118628567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A20 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 7. A20 Xenograft Model | Xenograft Services [xenograft.net]
- 8. The SUMOylation inhibitor subasumstat potentiates rituximab activity by IFN1-dependent macrophage and NK cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A First-In-Human Study of the SUMOylation Inhibitor Subasumstat In Patients With Advanced/Metastatic Solid Tumors or Relapsed/Refractory Hematologic Malignancies | Cancer Research Communications | American Association for Cancer Research [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Development of a Validated Interferon Score Using NanoString Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Validated Interferon Score Using NanoString Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of TAK-243 Binding to the Ubiquitin-Activating Enzyme UBA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions governing the binding of TAK-243, a first-in-class inhibitor, to the ubiquitin-activating enzyme UBA1. Understanding this interaction is pivotal for the development of novel therapeutics targeting the ubiquitin-proteasome system (UPS), a critical regulator of cellular protein homeostasis. Dysregulation of the UPS is implicated in various pathologies, most notably cancer, making its components, including UBA1, attractive targets for therapeutic intervention.
Introduction to UBA1 and the Ubiquitination Cascade
The ubiquitination cascade is a fundamental post-translational modification process in eukaryotic cells, controlling a vast array of cellular functions, including protein degradation, signal transduction, and DNA repair.[1][2] This process is initiated by the ubiquitin-activating enzyme (E1), UBA1, which catalyzes the ATP-dependent activation of ubiquitin.[2][3] Activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and subsequently, with the help of a ubiquitin ligase (E3), is attached to a substrate protein. UBA1 is the principal E1 enzyme in humans, responsible for activating the majority of cellular ubiquitin.[2][4] Given its crucial role, inhibition of UBA1 presents a compelling strategy to disrupt processes that are essential for the survival and proliferation of cancer cells.[5]
This compound: A Mechanism-Based Inhibitor of UBA1
This compound (also known as MLN7243) is a potent and selective small-molecule inhibitor of UBA1.[6][7] Its mechanism of action is unique, involving the formation of a this compound-ubiquitin adduct that subsequently inhibits the enzyme.[4][8] This inhibition of UBA1 leads to a depletion of ubiquitin conjugates, causing an accumulation of unfolded proteins and triggering proteotoxic stress, ultimately leading to apoptosis in cancer cells.[4][9]
Signaling Pathway of UBA1 Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound.
References
- 1. Uba1 - Proteopedia, life in 3D [proteopedia.org]
- 2. UBA1 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
TAK-243: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-243, a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UBA1), represents a novel therapeutic strategy in oncology. By targeting the initial step of the ubiquitin-proteasome system (UPS), this compound disrupts cellular protein homeostasis, leading to a cascade of events that culminate in cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound with a specific focus on its effects on cell cycle progression. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for assessing its cellular effects, and visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action: Disruption of the Ubiquitin-Proteasome System
This compound is a potent and specific inhibitor of UBA1, the apical enzyme in the ubiquitin conjugation cascade.[1][2] It functions by forming a covalent adduct with ubiquitin in the active site of UBA1, thereby preventing the transfer of ubiquitin to E2 conjugating enzymes.[3] This blockade of the ubiquitination process leads to a global reduction in mono- and poly-ubiquitinated proteins, which are essential for a myriad of cellular processes, including protein degradation, signal transduction, and DNA repair.[1][4]
The immediate consequence of UBA1 inhibition by this compound is the accumulation of misfolded and short-lived regulatory proteins that are normally targeted for degradation by the proteasome.[5] This accumulation induces significant proteotoxic stress, primarily manifesting as the Unfolded Protein Response (UPR) within the endoplasmic reticulum (ER).[5][6] Concurrently, the disruption of ubiquitin-dependent processes impairs the DNA Damage Response (DDR), leading to the accumulation of DNA breaks.[7][8]
Impact on Cell Cycle Progression: A Predominant G2/M Arrest
A hallmark of this compound's cellular activity is its profound impact on cell cycle progression.[1] Across a range of cancer cell lines, treatment with this compound consistently leads to a robust cell cycle arrest, predominantly in the G2/M phase.[7][8] This arrest is often preceded by a noticeable delay in the S phase of the cell cycle.[7] The G2/M arrest is a consequence of the stabilization of key cell cycle regulatory proteins that are substrates for ubiquitin-mediated degradation. The accumulation of these proteins prevents the orderly transition through the cell cycle checkpoints.
Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the quantitative effects of this compound on cell cycle phase distribution in various cancer cell lines, as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in MiaPaCa-2 Pancreatic Cancer Cells [7]
| Treatment Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 4 (Control) | 55 | 30 | 15 |
| 4 (this compound) | 50 | 35 | 15 |
| 6 (Control) | 58 | 28 | 14 |
| 6 (this compound) | 45 | 40 | 15 |
| 16 (Control) | 60 | 25 | 15 |
| 16 (this compound) | 30 | 45 | 25 |
| 24 (Control) | 62 | 23 | 15 |
| 24 (this compound) | 15 | 35 | 50 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT-116 Colon Cancer Cells [1]
| This compound Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 65 | 20 | 15 |
| 100 | 50 | 30 | 20 |
| 300 | 25 | 35 | 40 |
| 1000 | 10 | 25 | 65 |
Table 3: Effect of this compound on Cell Cycle Distribution in OCI-LY19 B-cell Lymphoma Cells [9]
| This compound Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 50 | 35 | 15 |
| 30 | 40 | 30 | 30 |
| 100 | 20 | 40 | 40 |
| 300 | 10 | 35 | 55 |
Key Signaling Pathways Modulated by this compound
The cellular response to this compound is orchestrated by a complex interplay of signaling pathways. The two most prominent pathways activated are the Unfolded Protein Response (UPR) and the DNA Damage Response (DDR).
Unfolded Protein Response (UPR)
The accumulation of unfolded and misfolded proteins in the ER triggers the UPR, a tripartite signaling network initiated by three ER-resident transmembrane proteins: IRE1α, PERK, and ATF6.[5] Activation of these sensors leads to downstream signaling cascades that aim to restore proteostasis but can also trigger apoptosis if the stress is prolonged or severe.[5]
Caption: this compound induced Unfolded Protein Response (UPR) pathway.
DNA Damage Response (DDR)
The impairment of protein ubiquitination by this compound also affects the DNA damage response, a critical network for maintaining genomic integrity.[7] Ubiquitination plays a key role in the recruitment of DNA repair factors to sites of DNA damage. By inhibiting this process, this compound can exacerbate DNA damage and activate DDR signaling, leading to cell cycle checkpoint activation and, ultimately, apoptosis.[7]
Caption: this compound mediated DNA Damage Response (DDR) pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 4, 6, 16, 24 hours).
-
Cell Harvest: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using a suitable method (e.g., trypsinization). Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a laser and filter set appropriate for PI (e.g., excitation at 488 nm, emission at ~617 nm). Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle proteins by western blotting to assess the molecular effects of this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against cell cycle proteins (e.g., Cyclin B1, CDK1, p21, p27) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on cell cycle progression.
Caption: A typical experimental workflow for studying this compound's effects.
Conclusion
This compound effectively disrupts cell cycle progression, primarily inducing a G2/M arrest, through its potent inhibition of the ubiquitin-activating enzyme UBA1. This activity is a direct consequence of the accumulation of key cell cycle regulatory proteins and the induction of the unfolded protein response and DNA damage response pathways. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the ubiquitin-proteasome system with this compound. Further research into the intricate molecular mechanisms and the identification of predictive biomarkers will be crucial for the successful clinical translation of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in Anticancer Drug Development Targeting Ubiquitination-Related Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. UAE1 inhibition mediates the unfolded protein response, DNA damage and caspase-dependent cell death in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Preclinical Pharmacology of TAK-243: A Technical Guide
Introduction
TAK-243 (also known as MLN7243) is a first-in-class, potent, and selective small-molecule inhibitor of the Ubiquitin Activating Enzyme (UAE, also known as UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[1][2] The UPS is critical for maintaining cellular protein homeostasis, and its dysregulation is a hallmark of many cancers, making it a validated therapeutic target.[1] By inhibiting UBA1, this compound disrupts the entire ubiquitination cascade, leading to a unique mechanism of action distinct from proteasome inhibitors.[3][4] This guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key data on its mechanism of action, in vitro and in vivo activity, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound functions as a mechanism-based inhibitor. It mimics ATP and binds to the adenylation site of UBA1. In the presence of ubiquitin, this compound forms an irreversible covalent adduct with ubiquitin, which then tightly binds to the enzyme, effectively trapping it in an inactive state.[3][5] This prevents the transfer of ubiquitin to downstream E2 conjugating enzymes, leading to a global shutdown of protein ubiquitination.[1][6]
The cellular consequences of UBA1 inhibition are profound and multifaceted:
-
Proteotoxic Stress: The inability to ubiquitinate and degrade proteins leads to the rapid accumulation of misfolded and short-lived regulatory proteins.[1][6] This triggers the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, key drivers of the molecule's cytotoxic effects.[5][7]
-
Cell Cycle Arrest: Disruption of the degradation of cell cycle proteins leads to cell cycle arrest, primarily in the G1 and G2/M phases.[3][8]
-
Impaired DNA Damage Repair: Monoubiquitination is essential for the activation of key proteins in DNA damage repair (DDR) pathways, such as FANCD2 and PCNA. This compound blocks these processes, sensitizing cancer cells to DNA-damaging agents.[1][9][10]
-
Apoptosis: The culmination of proteotoxic stress, UPR activation, and cell cycle disruption leads to programmed cell death (apoptosis), evidenced by the cleavage of caspase-3 and PARP.[5][8][11]
Quantitative Preclinical Data
The preclinical activity of this compound has been demonstrated across a wide range of hematological and solid tumor models.
Table 1: In Vitro Enzyme and Cell Line Activity of this compound
This table summarizes the inhibitory concentration of this compound against E1 activating enzymes and its cytotoxic efficacy across various human cancer cell lines.
| Target/Cell Line | Cancer Type | Parameter | Value (nM) | Reference(s) |
| Enzyme Activity | ||||
| UAE (UBA1) | - | IC50 | 1 ± 0.2 | [6] |
| UBA6 | - | IC50 | 7 ± 3 | [6][12] |
| NAE | - | IC50 | 28 ± 11 | [6][12] |
| SAE | - | IC50 | 850 ± 180 | [6][12] |
| UBA7 | - | IC50 | 5,300 ± 2,100 | [6][12] |
| Cell Viability | ||||
| OCI-AML2, TEX, U937, NB4 | Acute Myeloid Leukemia (AML) | IC50 (48h) | 15 - 40 | [13] |
| Primary AML Samples | Acute Myeloid Leukemia (AML) | IC50 (48h) | < 75 (most samples) | [13] |
| SCLC Cell Lines (Panel of 26) | Small-Cell Lung Cancer (SCLC) | EC50 (Median) | 15.8 | [9][14] |
| SCLC Cell Lines (Panel of 26) | Small-Cell Lung Cancer (SCLC) | EC50 (Range) | 10.2 - 367.3 | [9][14] |
| Various Tumor Cells | Various | Concentration Range | 6 - 1,310 | [3] |
| KB-3-1 (Parental) | Cervical Cancer | IC50 | 163 | [15] |
| KB-C2 (ABCB1 Overexpression) | Cervical Cancer | IC50 | 6,096 | [15] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
This table details the antitumor activity of this compound as a monotherapy in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) mouse models.
| Tumor Model | Cancer Type | Dosing Schedule | Outcome | Reference(s) |
| OCI-AML2 (CDX) | Acute Myeloid Leukemia (AML) | 20 mg/kg, SC, twice weekly | Significant tumor growth delay (T/C = 0.02) | [13][16] |
| MM1.S / MOLP-8 (CDX) | Multiple Myeloma | 12.5 mg/kg, IV, twice weekly | 60-73% tumor growth inhibition | [17] |
| OCI-LY3 (CDX) | Diffuse Large B-Cell Lymphoma (DLBCL) | 10-20 mg/kg, IV, twice weekly | Delayed tumor growth | [8] |
| H295R (CDX) | Adrenocortical Carcinoma (ACC) | 20 mg/kg, IP, twice weekly | Significant tumor growth inhibition | [5][18] |
| SCLC PDX Models | Small-Cell Lung Cancer (SCLC) | 20 mg/kg, IV, biweekly | Tumor growth inhibition in sensitive models | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to characterize this compound.
In Vitro Cell Viability Assays
-
Objective: To determine the concentration of this compound that inhibits cancer cell growth (EC50) or viability (IC50).
-
Methodology:
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., ranging from low nM to high µM) for a specified duration (typically 24 to 72 hours).[9][17]
-
Viability Assessment: Cell viability is measured using metabolic assays such as CellTiter-Glo® (measures ATP levels) or WST-1/MTT assays (measures mitochondrial dehydrogenase activity).[11][17]
-
Data Analysis: Luminescence or absorbance is read using a plate reader. The data is normalized to vehicle-treated controls, and concentration-response curves are plotted to calculate EC50/IC50 values using software like GraphPad Prism.[5]
-
Western Blotting for Pharmacodynamic Markers
-
Objective: To confirm the mechanism of action by observing changes in protein ubiquitination and induction of stress pathways.
-
Methodology:
-
Cell Lysis: Cells treated with this compound for various times and concentrations are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pharmacodynamic markers, including:
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Animal Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
-
Methodology:
-
Model Establishment: Immunodeficient mice (e.g., SCID, NSG) are subcutaneously or intravenously injected with human cancer cells (CDX) or patient-derived tumor fragments (PDX).[9][13]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and this compound treatment groups. This compound is administered via a clinically relevant route (e.g., IV, SC, IP) on a defined schedule (e.g., 20 mg/kg, twice weekly).[9][13][16]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) as indicators of efficacy and toxicity, respectively.
-
Endpoint Analysis: At the end of the study, tumors are often harvested for pharmacodynamic analysis (via Western blot or IHC) to confirm in vivo target engagement and downstream effects like apoptosis induction.[5][8][19]
-
Resistance Mechanisms
Understanding potential resistance mechanisms is critical for clinical development. Preclinical studies have identified two primary ways cancer cells can evade the effects of this compound:
-
Drug Efflux: Overexpression of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein or MDR1, can actively pump this compound out of the cell, reducing its intracellular concentration and cytotoxic effect.[5][15][20]
-
Target Mutation: Acquired missense mutations in the adenylation domain of the UBA1 gene can alter the drug's binding site, leading to resistance.[4][21]
Conclusion
This compound is a novel UBA1 inhibitor with a distinct and powerful mechanism of action. Preclinical data robustly demonstrate its ability to induce proteotoxic stress, cell cycle arrest, and apoptosis across a wide array of cancer models. It shows potent single-agent activity in vitro and in vivo.[1][8][9] Furthermore, its ability to impair DNA damage repair provides a strong rationale for combination therapies with genotoxic agents like chemotherapy and radiation.[9][10] These comprehensive preclinical findings have supported the advancement of this compound into clinical trials for patients with advanced cancers.[10][22]
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. This compound | MLN7243 | UAE inhibitor | TargetMol [targetmol.com]
- 18. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAK-243 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TAK-243, a potent and selective inhibitor of the Ubiquitin-Activating Enzyme (UAE/UBA1), in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for experimental setup and analysis, and presents data in a clear, accessible format.
Introduction to this compound
This compound, also known as MLN7243, is a first-in-class small molecule inhibitor of the primary mammalian E1 ubiquitin-activating enzyme, UAE (UBA1)[1][2]. By forming a covalent adduct with ubiquitin in the UAE active site, this compound blocks the entire ubiquitin conjugation cascade[3]. This disruption of protein ubiquitination leads to an accumulation of unfolded proteins, inducing proteotoxic and endoplasmic reticulum (ER) stress, which in turn can trigger cell cycle arrest and apoptosis in cancer cells[1][4][5][6]. Its potent and specific mechanism of action makes it a valuable tool for studying the ubiquitin-proteasome system (UPS) and a promising therapeutic agent in oncology[1][7].
Mechanism of Action
This compound is a mechanism-based inhibitor of UAE with a reported IC50 of approximately 1 nM in cell-free assays[4][8]. Its primary mode of action involves the following steps:
-
Inhibition of UAE: this compound binds to UAE, preventing the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes[4].
-
Depletion of Ubiquitin Conjugates: This leads to a dose- and time-dependent decrease in both mono- and poly-ubiquitinated proteins within the cell[4].
-
Induction of Proteotoxic Stress: The accumulation of misfolded and short-lived regulatory proteins (e.g., p53, c-Myc, MCL1) that are normally targeted for degradation by the UPS results in significant cellular stress[4][5].
-
Activation of the Unfolded Protein Response (UPR): The buildup of proteins in the endoplasmic reticulum triggers the UPR, activating signaling pathways such as PERK, IRE1, and ATF6[5][9].
-
Cell Cycle Arrest and Apoptosis: The culmination of these cellular stresses leads to cell cycle arrest and programmed cell death (apoptosis)[1][6][10].
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of this compound action on the ubiquitin-proteasome pathway.
Product Information
| Property | Value | Reference(s) |
| Synonyms | MLN7243 | [11][12] |
| CAS Number | 1450833-55-2 | [11][13] |
| Molecular Formula | C19H20F3N5O5S2 | [11][13] |
| Molecular Weight | 519.52 g/mol | [11][13] |
| Solubility | Soluble in DMSO (≥51.4 mg/mL); sparingly soluble in Ethanol; insoluble in water. | [11][13] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [12][13] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Protocol:
-
Prepare a high-concentration stock solution:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a stock solution of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 5.2 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate to ensure complete dissolution[13].
-
-
Aliquot and store:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C[13].
-
-
Prepare working solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments[13].
-
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic effects of this compound on different cell lines.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol (using CellTiter-Glo® as an example):
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium[14].
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations in complete medium.
-
Remove the old medium from the wells and add 100 µL of the 2x this compound working solutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours)[14].
-
-
Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 value.
-
Caption: A typical workflow for assessing cell viability after this compound treatment.
Table of Reported IC50 Values for this compound:
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference(s) |
| MM1.S | Multiple Myeloma | 25 | 24 | [13] |
| Other Myeloma Lines | Multiple Myeloma | 25-100 | 24 | [13] |
| HCT-116 | Colorectal Carcinoma | Not specified (effective at 8-1000 nM) | 24 | [13] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Not specified (effective at 10-1000 nM) | 1-24 | [4] |
| CU-ACC1 | Adrenocortical Carcinoma | < H295R | 72 | [9] |
| CU-ACC2 | Adrenocortical Carcinoma | < CU-ACC1 | 72 | [9] |
| NCI-H295R | Adrenocortical Carcinoma | 86 | 72 | [14] |
| SCLC Cell Lines (median) | Small Cell Lung Cancer | 15.8 | 144 (6 days) | [7] |
| GBM Cell Lines | Glioblastoma | 15.64 - 396.3 | 72 | [15] |
| Primary GBM Cells | Glioblastoma | 23.42 - 936.8 | 72 | [15] |
Western Blot Analysis
Western blotting is essential for observing the direct effects of this compound on protein ubiquitination and downstream signaling pathways.
Materials:
-
Cells treated with this compound and vehicle control
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended primary antibodies include those against:
-
Total Ubiquitin
-
Ubiquitinated Histone H2B
-
p53
-
c-Myc
-
Cleaved Caspase-3
-
PARP
-
GRP78 (BiP)
-
ATF4
-
CHOP
-
A loading control (e.g., β-actin, GAPDH, or Tubulin)
-
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Immunoprecipitation (IP) of Ubiquitinated Proteins
Immunoprecipitation can be used to enrich for ubiquitinated proteins to better assess the impact of this compound.
Materials:
-
Cell lysates from this compound and vehicle-treated cells
-
Anti-ubiquitin antibody (e.g., P4D1 or FK2 clones)
-
Protein A/G agarose beads
-
Wash buffer (e.g., HNTG buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
Protocol:
-
Pre-clear the lysate:
-
Incubate the protein lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Washes:
-
Collect the beads by centrifugation.
-
Wash the beads at least three times with ice-cold wash buffer to remove non-specifically bound proteins[16].
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by western blotting with antibodies against specific proteins of interest.
-
Expected Outcomes and Troubleshooting
-
Cell Viability: A dose- and time-dependent decrease in cell viability is expected in sensitive cell lines. If no effect is observed, consider that the cell line may be resistant, potentially due to high expression of the MDR1 drug efflux pump[9][17].
-
Western Blot: Successful treatment with this compound should result in a decrease in high molecular weight polyubiquitin smears and an increase in free ubiquitin[6][9]. Accumulation of short-lived proteins like p53 and c-Myc, and markers of ER stress (GRP78, CHOP) and apoptosis (cleaved caspase-3, cleaved PARP) should be observed[4][5][18].
-
Controls: Always include a DMSO vehicle control. For apoptosis or cell cycle studies, a positive control like a known cytotoxic agent (e.g., bortezomib) can be useful for comparison[5][6].
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound to investigate the critical roles of the ubiquitin-proteasome system in various cellular processes and disease models.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. apexbt.com [apexbt.com]
- 12. excenen.com [excenen.com]
- 13. This compound | MLN7243 | UAE inhibitor | TargetMol [targetmol.com]
- 14. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunoprecipitation Procedure [sigmaaldrich.com]
- 17. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Detecting the TAK-243-Ubiquitin Adduct by Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small molecule inhibitor of the ubiquitin-activating enzyme (UAE/UBA1).[1] UBA1 is the apical enzyme in the ubiquitin-proteasome system (UPS), responsible for initiating the ubiquitination cascade that governs protein homeostasis and regulates numerous cellular processes, including cell cycle progression, DNA damage repair, and signal transduction.[2] In cancer cells, which often exhibit an increased reliance on the UPS to maintain proteostasis, inhibition of UBA1 presents a promising therapeutic strategy.[2][3]
This compound functions through a unique mechanism of substrate-assisted inhibition. It forms a covalent adduct with ubiquitin (Ub), creating a this compound-Ub complex that mimics the ubiquitin-adenylate intermediate.[2] This adduct then binds to and inhibits UBA1, leading to a global decrease in protein ubiquitination, the accumulation of unfolded proteins, and the induction of proteotoxic stress, ultimately resulting in cancer cell apoptosis.[1][2] The formation of the this compound-ubiquitin adduct is a direct pharmacodynamic marker of target engagement. Its detection by Western blot provides a robust method to confirm the cellular activity of this compound and to investigate its downstream biological consequences.
This document provides detailed application notes and protocols for the detection of the this compound-ubiquitin adduct in cell lysates by Western blot.
Mechanism of Action of this compound
The ubiquitin-proteasome system is a highly regulated pathway essential for maintaining cellular protein quality control. The process is initiated by the E1 activating enzyme (UBA1), which activates ubiquitin in an ATP-dependent manner. Activated ubiquitin is then transferred to an E2 conjugating enzyme, and finally, an E3 ligase facilitates the transfer of ubiquitin to the target protein.
This compound disrupts this pathway at its very first step. It covalently binds to ubiquitin, forming a stable this compound-ubiquitin adduct. This adduct acts as a potent inhibitor of UBA1, preventing it from activating further ubiquitin molecules. The consequences of UBA1 inhibition are profound, leading to a shutdown of the ubiquitination cascade. This results in the accumulation of misfolded and regulatory proteins that are normally targeted for degradation, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.
Caption: Mechanism of this compound action and its downstream consequences.
Quantitative Data Summary
The following table provides a summary of key quantitative data for the detection of the this compound-ubiquitin adduct.
| Parameter | Value | Reference |
| This compound Molecular Weight | ~519.51 g/mol | [4][5] |
| Ubiquitin Molecular Weight | ~8.6 kDa | |
| This compound-Ubiquitin Adduct Expected Molecular Weight | ~9.1 kDa (Ubiquitin MW + this compound MW) | Calculated |
| This compound Treatment Concentration Range (in vitro) | 10 nM - 1 µM | [6] |
| This compound Treatment Duration (in vitro) | 2 - 24 hours | [7] |
| EC50/IC50 of this compound in various cancer cell lines | 10.2 nM – 367.3 nM (SCLC cell lines) | [8][9] |
| 30 nM - 480 nM (Primary AML cells) | [10] | |
| Recommended Protein Loading for Western Blot | 20 - 50 µg of total cell lysate | [11] |
| Primary Anti-Ubiquitin Antibody Dilution | 1:1000 - 1:2000 | Manufacturer's recommendation |
| Secondary Antibody Dilution | 1:5000 - 1:20000 | [12] |
Experimental Protocols
Cell Culture and Treatment
-
Culture your cell line of interest to ~70-80% confluency in appropriate growth medium.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM, 500 nM, 1 µM) or DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, or 24 hours).
Cell Lysis
-
After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail, and a deubiquitinase (DUB) inhibitor such as N-ethylmaleimide (NEM) at a final concentration of 10-20 mM.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto a 4-20% precast Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for the this compound-ubiquitin adduct overnight at 4°C with gentle agitation.
-
Note on Antibody Selection: A specific antibody, referred to as "MIL90," has been used to detect the this compound-ubiquitin adduct.[13] As the commercial availability of this antibody is not specified, researchers may need to use a high-quality anti-ubiquitin antibody that can recognize the modified ubiquitin. It is recommended to test several anti-ubiquitin antibodies to identify one that effectively detects the adduct, which will appear as a band at approximately 9.1 kDa.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing TAK-243 in Small-Cell Lung Cancer Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small-cell lung cancer (SCLC) is a particularly aggressive form of lung cancer with limited therapeutic options and a grim prognosis.[1][2][3] The development of novel therapeutic strategies is therefore a critical area of research. Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, as they closely recapitulate the genetic and phenotypic heterogeneity of the original tumor, offering a more accurate platform for drug screening and personalized medicine.[4][5][6]
This document provides detailed application notes and protocols for the use of TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme E1 (UBA1), in SCLC patient-derived organoids.[2][7] this compound disrupts the ubiquitin-proteasome system, a pathway often dysregulated in cancer, leading to proteotoxic stress and apoptosis.[8][9] Preclinical studies in SCLC cell lines and patient-derived xenografts (PDXs) have demonstrated the potential of this compound as both a monotherapy and in combination with other genotoxic agents.[1][2][7][10] These application notes will guide researchers in leveraging SCLC PDOs to further investigate the therapeutic potential of this compound.
Data Presentation
While direct studies of this compound on SCLC PDOs are not yet widely published, data from SCLC cell lines provide a strong rationale for its investigation in this more advanced preclinical model. The following table summarizes the half-maximal effective concentration (EC50) of this compound in a panel of SCLC cell lines, demonstrating a range of sensitivities.
Table 1: this compound Monotherapy EC50 in SCLC Cell Lines (48-hour treatment) [11]
| SCLC Cell Line | EC50 (nM) |
| NCI-H82 | 18 |
| NCI-H69 | >18, <80 |
| NCI-H1618 | >18, <80 |
| LX22 (ex-vivo PDX) | >18, <80 |
| NCI-H1092 | >18, <80 |
| NCI-H446 | >18, <80 |
| SHP77 | >18, <80 |
| NCI-H196 | 80 |
| NCI-H526 | >1000 |
| NCI-H889 | >1000 |
| SBC-5 | >1000 |
Note: This data is derived from SCLC cell line studies and should be considered as a baseline for designing experiments in SCLC PDOs.[11]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a potent and specific inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1).[8] It forms a covalent adduct with ubiquitin, which then inhibits the E1 enzyme. This action is the initiating step of the ubiquitination cascade, a critical process for protein degradation and cell signaling. Inhibition of UBA1 leads to a depletion of ubiquitin conjugates, causing an accumulation of misfolded and short-lived proteins. This induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis in cancer cells.[8][9] Furthermore, this compound has been shown to impair DNA damage repair pathways, suggesting a synergistic potential with DNA-damaging agents.[7]
Caption: Mechanism of this compound action in SCLC.
Experimental Workflow for SCLC PDO Drug Screening
The following diagram outlines a typical workflow for establishing SCLC PDOs and performing drug sensitivity and resistance studies with this compound.
Caption: SCLC PDO drug screening workflow.
Logical Relationship of this compound's Effects
This diagram illustrates the logical progression from UBA1 inhibition by this compound to the ultimate cellular outcomes in SCLC.
Caption: Logical flow of this compound's cellular effects.
Experimental Protocols
Generation and Culture of SCLC Patient-Derived Organoids
This protocol is adapted from established methods for generating SCLC PDOs.[4][12]
Materials:
-
Fresh SCLC tumor tissue from biopsy or resection
-
Gentle cell dissociation reagent
-
Advanced DMEM/F12 medium
-
B-27 supplement
-
N-2 supplement
-
Epidermal Growth Factor (EGF)
-
Fibroblast Growth Factor-basic (bFGF)
-
Noggin
-
R-spondin1
-
Wnt3a
-
Y-27632 ROCK inhibitor
-
Matrigel
-
Fetal Bovine Serum (FBS)
-
Antibiotic-antimycotic solution
Procedure:
-
Place the fresh tumor tissue in a sterile petri dish with ice-cold Advanced DMEM/F12.
-
Mince the tissue into small fragments (<1 mm³) using sterile scalpels.
-
Transfer the minced tissue to a 15 mL conical tube and wash with Advanced DMEM/F12.
-
Add gentle cell dissociation reagent and incubate at 37°C with gentle agitation for 30-60 minutes.
-
Neutralize the dissociation reagent with Advanced DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a small volume of SCLC organoid culture medium (Advanced DMEM/F12, B-27, N-2, 1x antibiotic-antimycotic, 50 ng/mL EGF, 50 ng/mL bFGF, 100 ng/mL Noggin, 10% R-spondin1 conditioned medium or 100 ng/mL Wnt3A, and 10 µM Y-27632).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in Matrigel at a density of 1,000-5,000 cells per 50 µL of Matrigel.
-
Plate 50 µL droplets of the Matrigel-cell suspension into a pre-warmed 24-well plate.
-
Allow the Matrigel to solidify at 37°C for 15-20 minutes.
-
Gently add 500 µL of SCLC organoid culture medium to each well.
-
Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by dissociating them from the Matrigel and re-plating.
Drug Treatment and Viability Assays
Materials:
-
Established SCLC PDO cultures
-
This compound (stock solution in DMSO)
-
SCLC organoid culture medium
-
CellTiter-Glo® 3D Cell Viability Assay or similar
-
96-well white-walled, clear-bottom plates
Procedure:
-
Harvest mature SCLC PDOs and dissociate them into small fragments or single cells.
-
Seed the organoid fragments/cells in Matrigel in a 96-well plate as described above (adjusting volumes accordingly).
-
Allow the organoids to reform for 24-48 hours.
-
Prepare serial dilutions of this compound in SCLC organoid culture medium. A suggested starting range based on cell line data is 0-1 µM.[11]
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Assess cell viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the EC50 values.
Western Blotting for Pharmacodynamic Markers
Materials:
-
Treated and untreated SCLC PDOs
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Primary antibodies against ubiquitin conjugates, p53, c-Myc, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat SCLC PDOs with this compound at various concentrations and time points.
-
Harvest the organoids and lyse them in cell lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in ubiquitin conjugates and an accumulation of short-lived proteins like p53 and c-Myc would confirm the on-target activity of this compound.[8]
Conclusion
The use of SCLC patient-derived organoids provides a robust platform to evaluate the efficacy of novel therapeutic agents like this compound. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the therapeutic potential of UBA1 inhibition in SCLC. These studies will be instrumental in identifying patient populations most likely to benefit from this compound and in developing effective combination strategies to improve outcomes for patients with this devastating disease.
References
- 1. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. targeting-the-ubiquitin-proteasome-system-using-the-uba1-inhibitor-tak-243-is-a-potential-therapeutic-strategy-for-small-cell-lung-cancer - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Patient-derived organoids of lung cancer based on organoids-on-a-chip: enhancing clinical and translational applications [frontiersin.org]
- 6. Patient-derived lung cancer organoids as in vitro cancer models for therapeutic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Establishment and Long-Term Expansion of Small Cell Lung Cancer Patient-Derived Tumor Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAK-243 Treatment in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), has demonstrated potent anti-tumor activity in preclinical models of multiple myeloma (MM).[1][2][3] By targeting the initial step of the ubiquitin-proteasome system (UPS), this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptotic cell death in MM cells.[1][4] These application notes provide a summary of the effects of this compound on MM cell lines and detailed protocols for key experiments to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound forms a covalent adduct with ubiquitin, which then inhibits the ubiquitin-activating enzyme (UBA1).[5] This blockade of the initial step in the ubiquitination cascade prevents the transfer of ubiquitin to E2 conjugating enzymes, leading to a global decrease in protein ubiquitination.[4][6] The subsequent accumulation of misfolded and short-lived regulatory proteins triggers significant proteotoxic stress, primarily managed by the unfolded protein response (UPR) in the endoplasmic reticulum (ER).[1][4] In multiple myeloma cells, which are already under high proteotoxic stress due to the large-scale production of immunoglobulins, the additional burden imposed by this compound overwhelms the UPR, leading to the activation of pro-apoptotic pathways and cell death.[1]
Signaling Pathway
The primary signaling pathway activated by this compound in multiple myeloma cells is the Unfolded Protein Response (UPR). This is a consequence of the accumulation of ubiquitinated proteins that would normally be degraded by the proteasome. The UPR is mediated by three main ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.[1][7]
Caption: this compound induced signaling cascade in multiple myeloma cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
| Cell Line | TP53 Status | IC50 (nM, 24h) | Reference |
| MM1.S | Wild-type | 25 | [4][8] |
| MOLP-8 | Wild-type | 25 | [8] |
| U266 | Mutant | 250 | [4] |
| RPMI 8226 | Mutant | >1000 | [4] |
| MM1.S/R10R (Lenalidomide-resistant) | Wild-type | Sensitive | [4] |
| MM1.R (Dexamethasone-resistant) | Wild-type | Sensitive | [4] |
| RPMI 8226/DOX40 (Doxorubicin-resistant) | Mutant | Sensitive | [4] |
| RPMI 8226/LR-5 (Melphalan-resistant) | Mutant | Sensitive | [4] |
Table 2: Synergistic Effects of this compound with Bortezomib in Multiple Myeloma
| Cell Line | Combination | Effect | Reference |
| MM.1S | This compound + Bortezomib | Synergistic Cytotoxicity | [9][10] |
| Bortezomib-resistant MM cell lines | This compound + Bortezomib | Overcomes Resistance | [9] |
| Primary patient MM cells | This compound + Bortezomib | Synergistic Anti-MM Activity | [10] |
Experimental Protocols
Cell Culture
Multiple myeloma cell lines such as MM1.S, U266, and MOLP-8 should be cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11][12] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Caption: General workflow for culturing multiple myeloma cell lines.
Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the extent of apoptosis induced by this compound.[13]
-
Cell Treatment: Treat MM cells with the desired concentrations of this compound for the indicated times.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for UPR and Apoptosis Markers
This protocol is to detect changes in protein expression related to the UPR and apoptosis.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., GRP78, CHOP, ATF4) and apoptosis markers (e.g., cleaved Caspase-3, PARP) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A streamlined workflow for Western blot analysis.
Quantitative Real-Time PCR (qRT-PCR) for ER Stress Genes
This protocol is for measuring changes in the expression of genes involved in the ER stress response.
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for ER stress-related genes (e.g., XBP1s, ATF4, CHOP).[16]
-
Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the fold change in gene expression using the ΔΔCt method.
Conclusion
This compound is a promising therapeutic agent for multiple myeloma, demonstrating potent activity in both sensitive and drug-resistant cell lines. Its mechanism of action, centered on the induction of proteotoxic stress and the UPR, provides a strong rationale for its clinical development. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other UBA1 inhibitors in multiple myeloma.
References
- 1. MM.1S Cells [cytion.com]
- 2. MM1.S Cell Line - Creative Biogene [creative-biogene.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and characterization of three cell culture systems to investigate the relationship between primary bone marrow adipocytes and myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | The role of endoplasmic reticulum stress in maintaining and targeting multiple myeloma: a double-edged sword of adaptation and apoptosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Oncolytic immunotherapy and bortezomib synergy improves survival of refractory multiple myeloma in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leibniz Institute DSMZ: Details [dsmz.de]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasome inhibitors disrupt the unfolded protein response in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of Pro-Apoptotic Endoplasmic Reticulum Stress in Multiple Myeloma Cells by NEO214, Perillyl Alcohol Conjugated to Rolipram - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA sequencing identifies novel regulated IRE1-dependent decay targets that affect multiple myeloma survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Following TAK-243 Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAK-243, also known as MLN7243, is a potent and specific small-molecule inhibitor of the Ubiquitin-Activating Enzyme (UAE, also known as UBA1).[1][2] UBA1 is the apical enzyme in the ubiquitin-proteasome system (UPS), responsible for initiating the ubiquitination cascade that governs the degradation of a multitude of cellular proteins.[3] By forming a this compound-ubiquitin adduct, the drug effectively blocks the activity of UBA1.[4] This inhibition leads to a depletion of ubiquitin-protein conjugates, causing an accumulation of unfolded or misfolded proteins and subsequently inducing proteotoxic and endoplasmic reticulum (ER) stress.[1][2][4][5] The sustained ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers apoptotic cell death.[4][5][6] Consequently, this compound has demonstrated potent pro-apoptotic activity in various cancer models, making it a promising therapeutic agent.[4][7]
Accurate assessment of apoptosis is critical for evaluating the efficacy of this compound. This document provides detailed protocols for several key assays to quantify and characterize apoptosis induced by this compound treatment.
Mechanism of this compound Induced Apoptosis
This compound's primary mechanism of inducing apoptosis stems from its inhibition of UBA1. This disruption of the ubiquitination process leads to the accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) within the endoplasmic reticulum. The UPR is a signaling network that attempts to restore protein homeostasis. However, under prolonged stress induced by this compound, the UPR shifts from a pro-survival to a pro-apoptotic response. This involves the activation of key apoptotic signaling molecules, including the executioner caspases 3 and 7, which ultimately leads to the cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[5][6][8]
Experimental Protocols
This section provides detailed protocols for four common methods to assess apoptosis following this compound treatment: Annexin V/PI Staining for flow cytometry, Caspase-Glo® 3/7 Assay for measuring executioner caspase activity, TUNEL assay for detecting DNA fragmentation, and Western Blotting for analyzing apoptotic protein markers.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Cell Preparation:
-
Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound and appropriate vehicle controls for the specified duration.
-
-
Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the media containing any floating cells to include apoptotic bodies.
-
-
Staining:
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be minimal).
| Parameter | Recommended Value |
| Cell concentration for staining | 1 x 10^6 cells/mL |
| Volume of cell suspension | 100 µL |
| Annexin V-FITC volume | 5 µL |
| Propidium Iodide volume | 5 µL |
| Incubation time | 15 minutes |
| Incubation temperature | Room Temperature |
| Analysis timeframe | Within 1 hour |
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[12] The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7, resulting in a luminescent signal that is proportional to caspase activity.[12]
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Treat cells with this compound and controls for the desired time.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
| Parameter | Recommended Value |
| Plate type | White-walled 96-well |
| Volume of Caspase-Glo® Reagent | 100 µL per 100 µL of cell culture |
| Incubation time | 1-2 hours |
| Incubation temperature | Room Temperature |
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of cleaved DNA with fluorescently labeled dUTPs.[13] These labeled cells can then be visualized by fluorescence microscopy or quantified by flow cytometry.
-
TUNEL Assay Kit (e.g., from Thermo Fisher Scientific, Roche)
-
4% Paraformaldehyde in PBS
-
0.25% Triton™ X-100 in PBS
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
-
Sample Preparation:
-
Grow and treat cells with this compound on coverslips or in chamber slides.
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Follow the manufacturer's instructions for preparing the TdT reaction mixture.
-
Incubate the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[15]
-
-
Staining and Visualization:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
TUNEL-positive cells will exhibit bright nuclear fluorescence, indicating DNA fragmentation and apoptosis. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).
| Parameter | Recommended Value/Reagent |
| Fixative | 4% Paraformaldehyde |
| Fixation time | 15 minutes |
| Permeabilization agent | 0.25% Triton™ X-100 |
| Permeabilization time | 20 minutes |
| TdT reaction incubation time | 60 minutes |
| TdT reaction temperature | 37°C |
Western Blotting for Apoptotic Markers
Western blotting can be used to detect changes in the expression and cleavage of key proteins involved in apoptosis.[16] Following this compound treatment, common markers to assess include the cleavage of PARP and the expression levels of Bcl-2 family proteins.[5][17]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Sample Preparation:
-
Treat cells with this compound and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Cleaved PARP: The appearance of a cleaved PARP fragment (approximately 89 kDa) and a decrease in the full-length PARP (approximately 116 kDa) is a strong indicator of caspase-3 activation and apoptosis.[18][19]
-
Bcl-2 Family Proteins: Changes in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins can indicate the involvement of the intrinsic apoptotic pathway.[17][20]
| Target Protein | Expected Band Size | Typical Dilution |
| Cleaved PARP | ~89 kDa | 1:1000 |
| Full-length PARP | ~116 kDa | 1:1000 |
| Cleaved Caspase-3 | ~17/19 kDa | 1:1000 |
| Bcl-2 | ~26 kDa | 1:1000 |
| Mcl-1 | ~35-40 kDa | 1:1000 |
| β-Actin (Loading Control) | ~42 kDa | 1:5000 |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. TUNEL Apoptosis Assay [cellbiologics.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: Analysis of Endoplasmic Reticulum Stress Markers Following TAK-243 Treatment
References
- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. nsjbio.com [nsjbio.com]
- 3. abcam.cn [abcam.cn]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Calreticulin and other components of endoplasmic reticulum stress in rat and human inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational control in the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization and Mechanism of Stress-induced Translocation of 78-Kilodalton Glucose-regulated Protein (GRP78) to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. XBP-1s (D2C1F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. qb3.berkeley.edu [qb3.berkeley.edu]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Antibodies for ER Stress | Proteintech Group [ptglab.com]
Application Notes and Protocols for TAK-243 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TAK-243, a first-in-class ubiquitin-activating enzyme (UAE) inhibitor, in various mouse xenograft models for preclinical cancer research. The provided protocols are based on established methodologies from peer-reviewed studies and are intended to serve as a detailed guide for in vivo efficacy evaluations of this compound.
Mechanism of Action
This compound is a potent and specific inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[1][2] By forming a covalent adduct with ubiquitin, this compound blocks the first step in the ubiquitination cascade, preventing the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes.[3][4] This leads to a global disruption of protein ubiquitination, causing the accumulation of unfolded and misfolded proteins.[1][5] The resulting proteotoxic stress triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to cancer cell apoptosis.[5][6][7]
Caption: Mechanism of action of this compound in cancer cells.
In Vivo Efficacy of this compound in Mouse Xenograft Models
This compound has demonstrated significant anti-tumor activity across a range of solid and hematological cancer xenograft models. The following table summarizes the dosing regimens and observed outcomes from various studies.
| Tumor Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| Multiple Myeloma | MM1.S | Not Specified | 12.5 mg/kg | IV | Twice weekly for 2 weeks | 60% tumor growth inhibition at day 14 | [6] |
| Multiple Myeloma | MM1.S | Not Specified | 25 mg/kg | IV | Twice weekly for 2 weeks | Initial tumor size decline, followed by slowed progression | [6] |
| Multiple Myeloma | MOLP-8 | Not Specified | 12.5 mg/kg | IV | Twice weekly for 2 weeks | 73% tumor growth inhibition at day 14 | [6] |
| Multiple Myeloma | MOLP-8 | Not Specified | 25 mg/kg | IV | Twice weekly for 2 weeks | Initial tumor size decline, followed by slowed progression | [6] |
| Adrenocortical Carcinoma | H295R | Not Specified | 10 mg/kg | Intraperitoneal | Twice weekly | Significant tumor growth inhibition | [5][8] |
| Adrenocortical Carcinoma | H295R | Not Specified | 20 mg/kg | Intraperitoneal | Twice weekly | Significant tumor growth inhibition | [5][8] |
| Diffuse Large B-cell Lymphoma | WSU-DLCL2 | Not Specified | Not Specified | IV | Biweekly (days 0, 3, 7, 10, 14, 17) | Antitumor activity | [9] |
| Colon Cancer | HCT-116 | Not Specified | Not Specified | IV | Biweekly (days 0, 3, 7, 10, 14, 17) | Antitumor activity | [9] |
| Non-Small Cell Lung Cancer | PHTX-132Lu | Not Specified | Not Specified | IV | Biweekly (days 0, 3, 7, 10, 14, 17) | Antitumor activity | [9] |
| Glioblastoma | LN229 | Not Specified | 10 mg/kg | Not Specified | Not Specified | Slowed tumor growth and prolonged survival (in combination with IR) | [10] |
Experimental Protocols
A. Cell Culture and Xenograft Tumor Establishment
-
Cell Culture: Culture the desired cancer cell line (e.g., MM1.S, H295R) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Caption: General experimental workflow for a mouse xenograft study.
B. This compound Formulation and Administration
-
Formulation: Prepare the vehicle control and this compound formulation. While specific vehicle compositions can vary, a common vehicle may consist of a solution of cyclodextrin in sterile water or a similar biocompatible solvent. This compound should be dissolved in the vehicle to the desired final concentration.
-
Administration: Administer this compound or vehicle to the mice via the specified route (e.g., intravenous or intraperitoneal injection). The volume of injection should be based on the mouse's body weight (e.g., 10 µL/g).
C. Assessment of Anti-Tumor Efficacy
-
Tumor Volume Measurement: Continue to measure tumor volumes throughout the treatment period.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of treatment-related toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis: A portion of the tumor can be flash-frozen in liquid nitrogen or fixed in formalin for subsequent analysis, such as Western blotting for ubiquitinated proteins and cleaved caspase-3, or immunohistochemistry (IHC) to assess apoptosis.[6][8]
-
Histology: Formalin-fixed, paraffin-embedded tumor sections can be stained with Hematoxylin and Eosin (H&E) for histological examination.
-
Signaling Pathway Perturbation by this compound
Inhibition of UAE by this compound leads to a cascade of cellular events, primarily centered around the unfolded protein response (UPR). The accumulation of ubiquitinated proteins that can no longer be degraded by the proteasome leads to ER stress. This activates the three main branches of the UPR: PERK, IRE1, and ATF6.[5] Chronic activation of these pathways, particularly the PERK-eIF2α-ATF4 axis, ultimately triggers apoptosis.[5]
Caption: Signaling pathways affected by this compound.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action that has demonstrated robust efficacy in a variety of preclinical mouse xenograft models. The provided application notes and protocols offer a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound. Careful consideration of the tumor model, dosing regimen, and endpoint analyses will be critical for obtaining meaningful and reproducible results.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ubiquitin-proteasome pathway inhibitor this compound has major effects on calcium handling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Solubilizing TAK-243 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of TAK-243 (also known as MLN7243), a potent and selective inhibitor of the E1 ubiquitin-activating enzyme (UAE/UBA1), for in vitro experimental settings. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.
Product Information
-
Product Name: this compound (MLN7243)
-
Mechanism of Action: this compound is a first-in-class, selective inhibitor of the ubiquitin-activating enzyme, UAE (UBA1), with an IC50 of 1 nM.[1][2] It works by forming a this compound-ubiquitin adduct, which blocks the activation of E1 enzymes.[3] This inhibition disrupts protein ubiquitination, leading to an accumulation of free ubiquitin, induction of proteotoxic stress, activation of the unfolded protein response, and ultimately apoptosis in cancer cells.[3][4] this compound has been shown to abrogate the NF-κB pathway.[1][5]
Solubility Data
This compound exhibits varying solubility in different solvents. It is essential to select the appropriate solvent for stock solution preparation and subsequent dilution for in vitro assays. The use of fresh, high-purity solvents is highly recommended, as hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound.[1][5]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 237.5 mg/mL[6] | 457.15 mM[6] | Sonication is recommended to aid dissolution.[6] Use of newly opened, non-hygroscopic DMSO is critical as moisture can significantly impact solubility.[1][5] |
| DMSO | 100 mg/mL[5] | 192.48 mM[5] | - |
| DMSO | 50 mg/mL[1][7] | 96.24 mM[1][7] | Ultrasonic treatment may be necessary.[1] |
| Ethanol | 25 mg/mL[8] | 48.12 mM[8] | - |
| Water | < 1 mg/mL[6] | < 1.92 mM[7] | Considered insoluble or only slightly soluble.[1][6] |
Molecular Weight of this compound is approximately 519.52 g/mol .[2]
Experimental Protocols
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.195 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 519.52 g/mol * 1000 mg/g = 5.195 mg/mL
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add solvent: Add the appropriate volume of high-purity DMSO to the vial. For example, add 1 mL of DMSO to 5.195 mg of this compound.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, sonication is recommended to facilitate dissolution.[6]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter periods (up to one month).[6][7] For use within one week, aliquots can be stored at 4°C.[6]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the concentrated stock solution to achieve the desired final concentrations for treating cells in culture.
Important Consideration: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[6] If a higher concentration is necessary, a vehicle control with the same DMSO concentration must be included in the experiment.[6]
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Intermediate Dilution: Perform an intermediate dilution of the stock solution in sterile cell culture medium or PBS. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the final desired concentration.
-
Example: To achieve a final concentration of 100 nM in a well containing 1 mL of medium, add 1 µL of the 100 µM intermediate solution. The final DMSO concentration in this example would be 0.001%, which is well below the recommended limit.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the final dilution solvent (e.g., medium with 0.1% DMSO) to control wells.
General Protocol for a Cell Viability Assay (e.g., WST-1 or ATPlite)
This protocol provides a general workflow for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
Cell viability reagent (e.g., WST-1, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0-1000 nM) by adding the prepared working solutions.[7] Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3][7]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | MLN7243 | UAE inhibitor | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. selleck.co.jp [selleck.co.jp]
Troubleshooting & Optimization
TAK-243 off-target effects in cancer research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-243. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1. It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then non-covalently binds to the adenylation site of UBA1, blocking its enzymatic activity. This inhibition of UBA1 prevents the transfer of ubiquitin to E2 conjugating enzymes, leading to a global decrease in protein ubiquitination, induction of proteotoxic stress, and ultimately, apoptosis in cancer cells.
Q2: Is this compound selective for its primary target, UBA1?
A2: this compound is highly selective for UBA1. However, it does exhibit some activity against other closely related E1 enzymes. It has weaker inhibitory activity against the Fat10-activating enzyme (UBA6) and the NEDD8-activating enzyme (NAE). Its activity against the SUMO-activating enzyme (SAE), ISG15-activating enzyme (UBA7), and autophagy-activating enzyme (ATG7) is significantly lower.[1]
Q3: Does this compound have off-target effects on protein kinases?
A3: Based on available data, this compound has minimal off-target activity against a broad panel of protein kinases. A screening of this compound at a concentration of 1 µM against 319 kinases showed no significant inhibitory activity.[1] This suggests that researchers are unlikely to observe off-target effects mediated by direct kinase inhibition.
Q4: What are the expected downstream cellular effects of this compound treatment?
A4: Inhibition of UBA1 by this compound leads to several key downstream cellular events:
-
Depletion of Ubiquitin Conjugates: A rapid, dose- and time-dependent decrease in both poly- and mono-ubiquitinated proteins.[2][3]
-
Proteotoxic Stress: Accumulation of short-lived proteins that are normally targeted for degradation by the ubiquitin-proteasome system.
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins triggers the UPR, leading to the activation of pathways such as PERK, IRE1, and ATF6.[4]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G2/M phase.[5]
-
DNA Damage Response: The compound can impair DNA damage repair pathways.
-
Apoptosis: Ultimately, the culmination of these cellular stresses leads to programmed cell death.[6][7]
Troubleshooting Guides
Problem 1: Reduced or no cytotoxicity of this compound in my cancer cell line.
Possible Cause 1: Multidrug Resistance (MDR) Efflux Pump Activity
-
Explanation: this compound is a known substrate for the ATP-binding cassette (ABC) transporters ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP).[8] Overexpression of these efflux pumps in your cell line can actively transport this compound out of the cell, reducing its intracellular concentration and thus its cytotoxic effect.
-
Troubleshooting Steps:
-
Check for ABCB1/ABCG2 Expression: Perform a western blot or qPCR to determine the expression levels of ABCB1 and ABCG2 in your cell line of interest and compare them to sensitive cell lines.
-
Co-treatment with an MDR Inhibitor: In your cell viability assay, co-administer this compound with a known inhibitor of ABCB1 (e.g., verapamil) or ABCG2. A significant increase in this compound-induced cytotoxicity in the presence of the inhibitor would suggest the involvement of that efflux pump.
-
Measure Intracellular this compound Accumulation: Use HPLC to quantify the intracellular concentration of this compound in your resistant cell line compared to a sensitive one. Lower accumulation in the resistant line would point towards efflux as the mechanism of resistance.[9]
-
Possible Cause 2: Incorrect Drug Handling and Storage
-
Explanation: Like many small molecules, this compound's potency can be compromised by improper storage or handling.
-
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure the accuracy of your stock solution concentration.
-
Proper Storage: Store this compound stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment.
-
Problem 2: Inconsistent results in Western blot for ubiquitin conjugates.
Possible Cause 1: Suboptimal Lysis Buffer
-
Explanation: Detecting ubiquitin conjugates can be challenging. The choice of lysis buffer is critical to efficiently extract proteins while preserving their ubiquitination status.
-
Troubleshooting Steps:
-
Use a Strong Lysis Buffer: A RIPA buffer is often effective for lysing cells to analyze ubiquitinated proteins.[4]
-
Include Protease and Deubiquitinase (DUB) Inhibitors: It is crucial to add a cocktail of protease inhibitors and DUB inhibitors (e.g., N-ethylmaleimide (NEM)) to your lysis buffer immediately before use to prevent the degradation and deubiquitination of your target proteins.
-
Possible Cause 2: Difficulty Detecting the this compound-Ubiquitin Adduct
-
Explanation: The this compound-ubiquitin adduct is a key pharmacodynamic marker of target engagement. However, its detection can be challenging.
-
Troubleshooting Steps:
-
Use a Specific Antibody: Employ an antibody specifically validated for the detection of the this compound-ubiquitin adduct.
-
Optimize Exposure Time: The adduct may be of low abundance, so a longer exposure time during western blot imaging might be necessary.
-
Positive Control: If possible, use cell lysates from a cell line known to form the adduct as a positive control.
-
Quantitative Data Summary
| Parameter | Target/Interaction | Value | Reference |
| IC50 | UBA1 (UAE) | 1 ± 0.2 nM | [3] |
| UBA6 (Fat10-activating enzyme) | 7 ± 3 nM | [1][3] | |
| NAE (NEDD8-activating enzyme) | 28 ± 11 nM | [1][3] | |
| SAE (SUMO-activating enzyme) | 850 ± 180 nM | [1][3] | |
| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 nM | [1][3] | |
| ATG7 (autophagy-activating enzyme) | >10,000 nM | [1][3] | |
| Kinase Inhibition | Panel of 319 kinases (at 1 µM) | No significant findings | [1] |
| MDR Interaction | ABCB1 (P-glycoprotein/MDR1) | Substrate | [8] |
| ABCG2 (BCRP) | Substrate | [8] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and co-treatments with MDR inhibitors, if applicable) for the desired duration (e.g., 72 hours).[4] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Western Blot for Ubiquitination Status
-
Cell Lysis: Lyse cells with RIPA buffer supplemented with protease and deubiquitinase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ubiquitin, specific ubiquitin linkages (e.g., K48, K63), or the this compound-ubiquitin adduct overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Troubleshooting workflow for reduced this compound cytotoxicity.
Caption: Downstream cellular effects of this compound.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TAK-243 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing TAK-243 concentration for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Ubiquitin Activating Enzyme (UAE or UBA1), which is the primary E1 enzyme in the ubiquitin-proteasome pathway.[1][2][3] By inhibiting UAE, this compound blocks the initial step of ubiquitination, leading to a depletion of ubiquitin-conjugated proteins. This disruption of protein homeostasis results in endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately apoptosis (programmed cell death) in cancer cells.[1][4][5][6][7]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published data, a sensible starting concentration range for this compound in cell viability assays is from 1 nM to 10 µM.[8] Most cancer cell lines show sensitivity in the nanomolar range.[8][9][10][11] However, the optimal concentration is highly dependent on the specific cell line being tested.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[4][12] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[12] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.[12]
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of response:
-
Drug Resistance: The cell line may exhibit intrinsic or acquired resistance to this compound. One known mechanism of resistance is the overexpression of the drug efflux pump ABCB1 (also known as MDR1), which can actively transport this compound out of the cell.[13][14][15]
-
Incorrect Concentration: The concentrations tested may be too low for your specific cell line. We recommend performing a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).
-
Suboptimal Incubation Time: The incubation time may not be sufficient to observe a cytotoxic effect. Typical incubation times for this compound in cell viability assays range from 24 to 72 hours.[4][8][9]
-
Drug Inactivation: Ensure the this compound stock solution has been stored properly and has not degraded.
Q5: I am observing high variability between my replicate wells. What could be the cause?
A5: High variability can be caused by several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell number in each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Pipetting Errors: Inaccurate pipetting of the drug or assay reagents can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
-
Compound Precipitation: At higher concentrations, this compound might precipitate in the culture medium. Visually inspect the wells for any signs of precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed | Cell line is resistant. | Test for expression of ABCB1. Consider using an ABCB1 inhibitor like verapamil as a positive control.[13][14] |
| Drug concentration is too low. | Perform a dose-response curve with a wider concentration range (e.g., logarithmic dilutions from 0.1 nM to 100 µM). | |
| Incubation time is too short. | Increase the incubation time (e.g., try 48 and 72 hours). | |
| Inactive compound. | Use a fresh aliquot of this compound. Confirm the activity of the compound on a known sensitive cell line. | |
| High IC50 value compared to literature | Different cell line passage number or source. | Use a cell line from a reputable source and maintain a consistent passage number for experiments. |
| Different assay method or endpoint. | Ensure your assay conditions (e.g., cell seeding density, incubation time, assay reagent) are consistent with the literature. | |
| Cell density is too high. | Optimize cell seeding density. Higher cell numbers may require higher drug concentrations to elicit a response. | |
| Inconsistent results between experiments | Variation in cell health and passage number. | Use cells that are in the logarithmic growth phase and are of a similar low passage number for all experiments. |
| Inconsistent reagent preparation. | Prepare fresh reagents for each experiment and ensure accurate dilutions. | |
| Fluctuation in incubator conditions. | Regularly monitor and maintain stable temperature, CO2, and humidity levels in the incubator. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | Reference |
| OCI-AML2 | Acute Myeloid Leukemia | 48 hours | 15-40 | [10] |
| TEX | Acute Myeloid Leukemia | 48 hours | 15-40 | [10] |
| U937 | Acute Myeloid Leukemia | 48 hours | 15-40 | [10] |
| NB4 | Acute Myeloid Leukemia | 48 hours | 15-40 | [10] |
| NCI-H295R | Adrenocortical Carcinoma | 72 hours | ~50 | [9] |
| CU-ACC1 | Adrenocortical Carcinoma | 72 hours | ~20 | [9] |
| CU-ACC2 | Adrenocortical Carcinoma | 72 hours | ~10 | [9] |
| U251 | Glioblastoma | 72 hours | ~15.64 | [8] |
| LN229 | Glioblastoma | 72 hours | ~396.3 | [8] |
| Myeloma Cell Lines (Panel) | Multiple Myeloma | 24 hours | Varies | [5] |
| NCI-H1184 | Small Cell Lung Cancer | 3 days | 10 | [11] |
| NCI-H196 | Small Cell Lung Cancer | 3 days | 367 | [11] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Methodology for a Standard Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a series of this compound dilutions in complete growth medium from your DMSO stock. A 10-point, 3-fold serial dilution starting from 10 µM is a good starting point.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death if available.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the average background reading from all measurements.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the ubiquitin-proteasome pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validate User [ashpublications.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound | MLN7243 | UAE inhibitor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
TAK-243 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of TAK-243 in DMSO and cell culture media. It includes troubleshooting guides and frequently asked questions to ensure the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound powder should be stored at -20°C for long-term storage, where it is stable for at least 2 to 4 years.[1][2] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark environment.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3][4][5] It is soluble in DMSO at concentrations ranging from 10 mg/mL to 237.5 mg/mL.[2][4] For optimal results, use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[5]
Q3: How should I store this compound stock solutions in DMSO?
A: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4][6] For long-term storage, store these aliquots at -80°C, where they are stable for up to one year.[4][6] For shorter periods (up to 6 months), storage at -20°C is also acceptable.[6][7]
Q4: How stable is this compound in cell culture media?
Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A: It is a common practice in cell culture to keep the final concentration of DMSO below 0.1% to avoid solvent-induced cytotoxicity or other off-target effects.[4] If a higher concentration is necessary, it is crucial to include a vehicle control (media with the same concentration of DMSO) in your experimental setup to account for any effects of the solvent.[4]
Data Summary Tables
Table 1: Storage and Stability of this compound Powder
| Storage Condition | Duration | Stability Notes |
| -20°C | ≥ 4 years[2] | Recommended for long-term storage. |
| 0 - 4°C | Days to weeks[3] | Suitable for short-term storage; keep dry and dark. |
| Ambient Temperature | A few weeks[1][3] | Stable enough for standard shipping. |
Table 2: Storage and Stability of this compound in DMSO Solution
| Storage Condition | Duration | Stability Notes |
| -80°C | 1 year[4][6] | Recommended for long-term storage of stock solutions. |
| -20°C | 1 to 6 months[1][6][7] | Suitable for short- to mid-term storage. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
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This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound powder.
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Vortex or sonicate the solution to ensure complete dissolution.[4] Visually inspect the solution to confirm there are no undissolved particles.
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Aliquot the stock solution into single-use, sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and store at -80°C.
Protocol: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
This compound DMSO stock solution
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile tubes
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration you intend to use in your experiments.
-
Prepare a control sample of the same concentration in a stable solvent (e.g., DMSO) and store it at -80°C. This will serve as your 100% reference.
-
Incubate the media-containing this compound solution at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of this compound in the aliquot using a validated analytical method such as HPLC or LC-MS/MS.
-
Compare the concentration of this compound at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.
-
Plot the percentage of remaining this compound against time to determine its stability profile in your specific cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | 1. Degradation of this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Low stability in media: this compound may not be stable in your specific cell culture medium for the duration of the experiment. | 1. Use a fresh aliquot of this compound stock solution. Ensure proper storage conditions are maintained. 2. Assess the stability of this compound in your medium (see protocol above). Consider refreshing the media with freshly diluted this compound at regular intervals during long-term experiments. |
| Precipitation of the compound in cell culture media | Low solubility in aqueous solution: this compound is poorly soluble in water.[3] High concentrations or the presence of certain media components can cause it to precipitate. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed cytotoxic levels (typically <0.1%). 2. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider reducing the final concentration. |
| High background signal or off-target effects | DMSO toxicity: The final concentration of DMSO in the cell culture may be too high. | Maintain a final DMSO concentration of ≤0.1%.[4] Always include a vehicle control (media + DMSO) to differentiate between compound-specific effects and solvent effects. |
| Variability between experiments | 1. Inconsistent cell seeding density. 2. Variation in treatment duration. 3. Cell passage number. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Standardize the incubation time with this compound. 3. Use cells within a consistent and low passage number range. |
Visualizations
Caption: Workflow for conducting cell-based assays with this compound.
Caption: Simplified signaling pathway of this compound's inhibitory action.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results with TAK-243
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-243. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2][3] It functions by forming a stable this compound-ubiquitin adduct, which effectively blocks the initial step in the ubiquitination cascade.[4] This inhibition prevents the transfer of ubiquitin to E2 enzymes, leading to a depletion of ubiquitin-protein conjugates.[1] The accumulation of unfolded and misfolded proteins triggers proteotoxic stress, primarily through the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis in cancer cells.[4][5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO but insoluble in water.[1][6] For stock solutions, it is recommended to dissolve this compound powder in fresh, high-quality DMSO to a concentration such as 100 mg/mL.[1] It is crucial to use non-moisture-absorbing DMSO, as moisture can reduce solubility.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[1] The powder form is stable for over two years when stored at -20°C.[6][7]
Q3: What are the typical working concentrations for in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line.[8][9] For in vitro cellular assays, typical working concentrations range from the low nanomolar to the low micromolar range. For example, concentrations between 0.01 µM and 1.00 µM have been used to treat cells for various time points (1 to 24 hours) to observe effects on protein ubiquitination and cell signaling pathways.[1] For viability assays, IC50 values can range from as low as 8.5 nM in sensitive small-cell lung cancer cell lines to over 200 nM in other cancer types.[5][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.
Troubleshooting Inconsistent Results
Q4: I'm observing lower-than-expected potency or resistance to this compound in my cell line. What could be the cause?
A4: Several factors can contribute to reduced sensitivity to this compound. One of the primary mechanisms is the active efflux of the compound from the cells by ATP-binding cassette (ABC) transporters. Specifically, ABCB1 (also known as MDR1) and ABCG2 have been shown to transport this compound, reducing its intracellular concentration and thus its cytotoxic effect.[10][11] If your cell line has high expression of these efflux pumps, you may observe apparent resistance. You can investigate this by co-treating with known inhibitors of these transporters, such as verapamil for ABCB1.[11]
Another possibility is the intrinsic biology of your cell line. The expression levels of key proteins in the ubiquitin-proteasome system or the cellular response to ER stress can influence sensitivity.[12]
Q5: My Western blot results for ubiquitinated proteins are inconsistent after this compound treatment. What should I check?
A5: Inconsistent Western blot results can stem from several experimental variables. Firstly, ensure that your this compound treatment is effective by checking for the accumulation of known short-lived proteins like p53, c-Myc, or MCL-1, which are stabilized upon inhibition of ubiquitination.[1] You should also observe a dose- and time-dependent decrease in polyubiquitin chains and mono-ubiquitinated histone H2B.[1]
If you are still seeing inconsistencies, consider the following:
-
Lysis Buffer: Use a robust lysis buffer, such as RIPA buffer, to ensure complete cell lysis and protein extraction.[1]
-
Protease and Deubiquitinase (DUB) Inhibitors: It is critical to include a cocktail of protease and DUB inhibitors in your lysis buffer to prevent the degradation or deubiquitination of your target proteins after cell lysis.
-
Loading Controls: Use reliable loading controls. Note that some common housekeeping proteins might be affected by disruptions to the ubiquitin-proteasome system. It may be necessary to test multiple loading controls to find one that is stable under your experimental conditions.
-
Antibody Quality: Ensure the primary antibodies you are using are specific and of high quality.
Q6: I am seeing variability in my cell viability assay results. How can I improve consistency?
A6: Variability in cell viability assays can be due to several factors:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Over-confluent or under-confluent cells can respond differently to treatment.
-
Drug Preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation.
-
Incubation Time: The duration of this compound treatment is critical. A 72-hour incubation is commonly used for viability assays to allow sufficient time for the induction of apoptosis.[5]
-
Assay Type: The choice of viability assay can influence the results. Tetrazolium-based assays (like MTT or WST-1) are commonly used.[5] Ensure the assay you are using is linear in the range of cell numbers you are working with.
-
Solvent Control: Always include a DMSO-only control at the same concentration as your highest this compound treatment to account for any solvent effects.
Data and Protocols
Summary of this compound In Vitro Activity
| Cell Line Type | Assay | IC50 / EC50 | Reference |
| Multiple Myeloma (Primary Cells) | Tetrazolium-based viability | 50 - 200 nM | [5] |
| Small-Cell Lung Cancer | Cell viability | Median 15.8 nM | [9] |
| Adrenocortical Carcinoma | Cell viability | Varies by cell line | [4] |
| Colon Cancer (HCT-116) | UBCH10 E2 thioester | 1 ± 0.2 nM (biochemical) | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Ubiquitination
-
Cell Treatment: Plate cells (e.g., HCT-116 or MM1.S) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1.0 µM) or a vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 16, 24 hours).[1]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
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SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., poly-ubiquitin, histone H2B, p53, c-Myc, and a loading control like β-actin or histone H3).[1][5] Follow with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay
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Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations for 72 hours.[5] Include a vehicle control (DMSO).
-
Viability Assessment: After the incubation period, assess cell viability using a tetrazolium-based assay (e.g., WST-1 or MTT) according to the manufacturer's instructions.
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Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the results to the vehicle-treated control cells and plot a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound.
Caption: General experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. excenen.com [excenen.com]
- 8. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAK-243 In Vivo Dosing
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal in vivo dosage of TAK-243, a first-in-class ubiquitin-activating enzyme (UBA1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), which is the primary E1 enzyme in the ubiquitin conjugation cascade.[1] By forming a this compound-ubiquitin adduct, the drug blocks the activation of E1 enzymes.[2][3] This inhibition disrupts protein ubiquitination, leading to an accumulation of unfolded or misfolded proteins.[4] This causes proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately induces apoptosis (programmed cell death) in cancer cells.[2][5]
Q2: What is a typical starting dose for this compound in mouse xenograft models?
A2: Based on published preclinical studies, a common starting dose for this compound in mouse xenograft models ranges from 10 mg/kg to 25 mg/kg.[3][6][7] The route of administration and dosing schedule are critical variables. Intraperitoneal (i.p.) or intravenous (i.v.) injections, often administered twice weekly, have been shown to be effective.[3][7][8]
Q3: How can I monitor the pharmacodynamic (PD) effects of this compound in vivo?
A3: The pharmacodynamic effects of this compound can be monitored by analyzing tumor tissue from treated animals. Key biomarkers to assess include:
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Reduction in ubiquitylated proteins: A decrease in total or specific ubiquitylated proteins is a direct indicator of this compound's mechanism of action.[3][4]
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Induction of apoptosis: An increase in markers of apoptosis, such as cleaved caspase-3, demonstrates the drug's cytotoxic effect.[3][6]
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ER Stress Markers: Evaluation of UPR and ER stress markers can also indicate a response to this compound.[4][5]
These markers can be measured using techniques like Western blotting or immunohistochemistry (IHC) on tumor xenografts.[3][6]
Q4: What are the known mechanisms of resistance to this compound?
A4: Resistance to this compound has been associated with missense mutations in the adenylation domain of UBA1.[9] Additionally, the ABCB1 (MDR1) drug efflux pump has been shown to transport this compound, and its overexpression can lead to reduced intracellular drug accumulation and decreased cytotoxic activity.[2][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant tumor growth inhibition observed. | Sub-optimal dose: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Collect tumor samples at various time points after dosing to analyze pharmacokinetic and pharmacodynamic markers. |
| Drug resistance: The tumor model may have intrinsic or acquired resistance to this compound. | Check for the expression of ABCB1 in your cancer model.[10] Consider evaluating this compound in combination with other agents, as synergistic effects have been reported with therapies like venetoclax, cisplatin, and PARP inhibitors.[3][11] | |
| Significant toxicity or weight loss in animals. | Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD) in the specific animal model being used. | Reduce the dose or the frequency of administration. Implement a toxicity monitoring plan that includes daily body weight measurements and clinical observations. |
| Inconsistent results between experiments. | Variability in drug formulation or administration: Improper solubilization or inconsistent administration technique can lead to variable drug exposure. | Ensure a consistent and validated protocol for drug formulation. Train all personnel on proper administration techniques (e.g., i.p. or i.v. injection). |
| Biological variability: Differences in animal strain, age, or tumor engraftment can contribute to variability. | Standardize all experimental parameters, including the source and characteristics of the animals and the tumor cells. Increase the number of animals per group to improve statistical power. |
Experimental Protocols & Data
Dose-Ranging and Efficacy Studies in Xenograft Models
This protocol outlines a general approach for determining the optimal in vivo dosage of this compound using a subcutaneous xenograft model.
1. Cell Implantation:
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Culture the cancer cell line of interest (e.g., H295R adrenocortical carcinoma, OCI-LY3 B-cell lymphoma) under standard conditions.[3][7]
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Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
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Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID or NOD-SCID).
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Monitor tumor growth regularly using calipers.
2. Treatment Initiation:
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Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Prepare this compound for administration. The formulation will depend on the specific salt and experimental requirements.
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Administer this compound or vehicle control via the chosen route (e.g., intraperitoneally).
3. Dose Escalation and Monitoring:
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For an initial dose-ranging study, start with doses reported in the literature, such as 10 mg/kg and 20 mg/kg, administered twice weekly.[3][7]
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Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
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At the end of the study, euthanize the mice and collect tumor tissue for pharmacodynamic analysis.
4. Pharmacodynamic Analysis:
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Homogenize a portion of the tumor tissue for Western blot analysis to assess the levels of ubiquitylated proteins and cleaved caspase-3.[3]
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Fix the remaining tumor tissue in formalin and embed in paraffin for immunohistochemical staining of pharmacodynamic markers.[6]
Summary of Preclinical In Vivo Dosages for this compound
| Cancer Model | Animal Model | This compound Dose | Dosing Schedule | Route | Key Findings | Reference |
| Adrenocortical Carcinoma (H295R) | Mouse Xenograft | 10 and 20 mg/kg | Twice weekly | Intraperitoneal | Significant tumor growth inhibition at 20 mg/kg; decreased ubiquitylated proteins and increased cleaved caspase-3. | [3] |
| B-cell Lymphoma (OCI-LY3) | Mouse Xenograft | 10 and 20 mg/kg | Twice weekly | Not specified | Delayed tumor growth at both doses. | [7] |
| Acute Myeloid Leukemia (OCI-AML2) | Mouse Xenograft | 20 mg/kg | Twice weekly | Subcutaneous | Significantly delayed tumor growth with no observed toxicity. | [8] |
| Non-Small Cell Lung Cancer (PHTX-132Lu) | Mouse PDX | 25 mg/kg | Single dose | Intravenous | Induced this compound-ubiquitin adduct formation and apoptosis in tumor tissue. | [6] |
| Small-Cell Lung Cancer (SCRX-Lu149) | Mouse PDX | 20 mg/kg | Not specified | Not specified | Significant tumor growth inhibition as a single agent. | [11] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, inhibiting UBA1 and leading to apoptosis.
Experimental Workflow for In Vivo Dose Determination
Caption: General workflow for determining the optimal in vivo dosage of this compound.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for lack of in vivo efficacy with this compound.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 11. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAK-243 Preclinical Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of TAK-243 in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general preclinical safety profile of this compound?
A1: Preclinical studies in various cancer models, including acute myeloid leukemia (AML) and adrenocortical carcinoma (ACC), have generally shown that this compound is well-tolerated at effective therapeutic doses.[1][2][3][4] In mouse models, administration of this compound has not been associated with significant changes in body weight, serum chemistry, or organ histology.[1][2][4]
Q2: Does this compound exhibit selective toxicity towards cancer cells?
A2: Yes, this compound has demonstrated preferential cytotoxicity for cancer cells over normal cells. For instance, in AML models, this compound preferentially inhibited the clonogenic growth of AML cells compared to normal hematopoietic progenitor cells.[1][2][3][5] This selectivity is attributed to the increased reliance of cancer cells on the ubiquitin-proteasome system.[5]
Q3: What is the primary mechanism of action of this compound that could be linked to potential toxicity?
A3: this compound is a potent and selective inhibitor of the ubiquitin-activating enzyme UBA1, the primary E1 enzyme in the ubiquitin conjugation cascade.[6][7] Inhibition of UBA1 leads to a depletion of ubiquitin conjugates, causing proteotoxic stress, induction of the unfolded protein response (UPR), and ultimately apoptosis.[1][2][4][6] It can also impair DNA damage repair pathways and cell cycle progression.[1][2][3][8] While this is the basis of its anti-cancer activity, dysregulation of these fundamental cellular processes could be a source of potential toxicity.
Q4: Have any mechanisms of resistance to this compound been identified in preclinical models?
A4: Yes, preclinical studies have identified a few mechanisms of resistance. These include missense mutations in the adenylation domain of UBA1.[3] Additionally, the drug has been identified as a substrate for multidrug resistance-related ABC transporters like ABCB1 and ABCG2, which can efflux the drug out of cancer cells, thereby reducing its cytotoxic effect.[9][10]
Q5: What are the IC50 values of this compound in various cancer cell lines?
A5: The half-maximal inhibitory concentration (IC50) values for this compound are in the nanomolar range for many cancer cell lines, indicating high potency. Please refer to Table 1 for a summary of reported IC50 values.
Troubleshooting Guides
Problem: Unexpected weight loss or signs of distress in animal models treated with this compound.
Possible Cause & Solution:
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Dosing: Although generally well-tolerated, the specific dose and administration schedule might be approaching the maximum tolerated dose (MTD) in your specific model.
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Troubleshooting Step: Consider reducing the dose or the frequency of administration. It is crucial to perform a dose-escalation study to determine the MTD in your specific animal strain and tumor model.
-
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Vehicle Effects: The vehicle used to dissolve and administer this compound could be contributing to toxicity.
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Troubleshooting Step: Run a control group treated with the vehicle alone to assess its contribution to the observed toxicity. If the vehicle is the issue, explore alternative formulations.
-
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Off-Target Effects: While selective, off-target effects cannot be entirely ruled out, especially at higher concentrations.
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Troubleshooting Step: If toxicity is observed, consider performing a comprehensive analysis of serum chemistry and histopathology of major organs to identify any potential off-target organ damage.
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Problem: Lack of efficacy in an in vivo model at previously reported non-toxic doses.
Possible Cause & Solution:
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Drug Resistance: The tumor model may have intrinsic or acquired resistance to this compound.
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Pharmacokinetics/Pharmacodynamics (PK/PD): The drug may not be reaching the tumor at sufficient concentrations or for a long enough duration to be effective.
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Troubleshooting Step: Conduct PK/PD studies to measure the concentration of this compound in the plasma and tumor tissue over time. Correlate these findings with pharmacodynamic markers of UBA1 inhibition, such as the levels of ubiquitinated proteins in the tumor.
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Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| OCI-AML2 | Acute Myeloid Leukemia | 15 - 40 | [1][2] |
| TEX | Acute Myeloid Leukemia | 15 - 40 | [1][2] |
| U937 | Acute Myeloid Leukemia | 15 - 40 | [1][2] |
| NB4 | Acute Myeloid Leukemia | 15 - 40 | [1][2] |
| Primary AML | Acute Myeloid Leukemia | < 75 | [1][2] |
| SCLC Lines | Small-Cell Lung Cancer | 10 - 367 | [11] |
Table 2: Preclinical In Vivo Dosing Regimens of this compound with No Reported Toxicity
| Animal Model | Tumor Type | Dose & Schedule | Citation(s) |
| SCID Mice | Acute Myeloid Leukemia | 20 mg/kg, s.c., twice weekly | [1][2] |
| Mouse Xenograft | Adrenocortical Carcinoma | 10 and 20 mg/kg, i.p., twice weekly | [4] |
| Mouse Xenograft | Pancreatic Cancer | 12.5 mg/kg, twice a week | [8] |
Experimental Protocols
1. In Vivo Efficacy and Toxicity Study in a Mouse Xenograft Model
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Cell Implantation: Subcutaneously inject cancer cells (e.g., OCI-AML2) into the flank of immunocompromised mice (e.g., SCID mice).
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
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Treatment Initiation: When tumors reach a palpable size, randomize the mice into treatment and control groups.
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Drug Administration: Administer this compound at the desired dose and schedule (e.g., 20 mg/kg, subcutaneously, twice weekly). The control group receives the vehicle alone.[1][2]
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Toxicity Monitoring: Monitor the mice for signs of toxicity throughout the study. This includes daily monitoring of body weight, general appearance, and behavior.
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Endpoint Analysis: At the end of the study, collect blood for serum chemistry analysis and harvest organs for histopathological examination to assess for any signs of toxicity.[1][2]
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Cell Treatment: Treat intact cancer cells with various concentrations of this compound for a specified duration (e.g., 30 minutes).
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Heating: Heat the treated cells at a specific temperature (e.g., 54°C) to induce protein denaturation.
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Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
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Immunoblotting: Analyze the soluble fraction by immunoblotting for the target protein (UBA1) and other related E1 enzymes (e.g., UBA3, UBA6) to assess their stabilization by drug binding.[1][2][5]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a preclinical in vivo toxicity study.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 10. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
minimizing TAK-243 side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TAK-243 in animal studies. The information is compiled from preclinical studies to help users minimize potential side effects and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1] UBA1 is the primary E1 enzyme that initiates the ubiquitination cascade, a critical process for protein degradation and signaling. By forming a this compound-ubiquitin adduct, the drug blocks the entire ubiquitination process. This leads to an accumulation of unfolded or misfolded proteins, causing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately resulting in cancer cell apoptosis.[2]
Q2: Is this compound expected to be toxic in animal models at therapeutic doses?
A2: Multiple preclinical studies across various xenograft models (including acute myeloid leukemia, adrenocortical carcinoma, and small-cell lung cancer) have reported that this compound is well-tolerated at effective doses.[3][4] These studies often report no significant changes in mouse body weight, serum chemistry, or organ histology, indicating a favorable safety profile in these models.
Q3: Can drug resistance to this compound occur?
A3: Yes, resistance can be a factor in the efficacy of this compound. One identified mechanism of reduced sensitivity is the overexpression of the ATP-binding cassette sub-family B member 1 (ABCB1) transporter, also known as MDR1. This transporter can efflux this compound out of the cancer cells, reducing its intracellular concentration and cytotoxic effect.[5][6]
Troubleshooting Guide
Issue 1: Unexpected Weight Loss or Signs of Animal Distress
While generally well-tolerated, individual animal responses can vary. If you observe unexpected weight loss (>15% of initial body weight) or other signs of distress (e.g., lethargy, ruffled fur), consider the following troubleshooting steps.
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Potential Cause 1: Dosing or Formulation Issues
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Solution: Verify the concentration and formulation of your this compound solution. Ensure complete solubilization and accurate dosing based on the most recent animal weights. Refer to established protocols for appropriate vehicles and administration volumes.
-
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Potential Cause 2: Animal Model Sensitivity
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Solution: Some animal strains or tumor models may exhibit higher sensitivity. Consider reducing the dose or the frequency of administration. For example, if administering twice weekly, a reduction to once weekly could be evaluated. Monitor animal health closely after any protocol adjustment.
-
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Potential Cause 3: Off-Target Effects in Highly Proliferative Tissues
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Solution: As UBA1 is essential for all cells, high doses may impact rapidly dividing normal cells. Ensure your dosing regimen is within the ranges reported in successful preclinical studies (see Tables 1 and 2). If toxicity is still observed, a dose de-escalation study may be necessary for your specific model.
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Issue 2: Inconsistent Antitumor Efficacy
If you observe high variability in tumor growth inhibition between animals in the same treatment group, the following factors may be at play.
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Potential Cause 1: Inconsistent Drug Administration
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Solution: Ensure consistent administration technique. For intravenous (IV) injections, confirm successful tail vein injection for each animal. For intraperitoneal (IP) or subcutaneous (SC) injections, vary the injection site to avoid local irritation and ensure proper absorption.
-
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Potential Cause 2: Variability in Tumor Burden at Treatment Initiation
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Solution: Randomize animals into treatment groups only after tumors have reached a consistent, measurable size. High variability in initial tumor volume can lead to varied responses.
-
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Potential Cause 3: ABCB1/MDR1 Expression in Xenograft Model
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Solution: The expression level of the ABCB1 transporter in your cancer cell line can significantly impact this compound efficacy.[5][6] If you suspect this is an issue, you can assess ABCB1 expression in your cell line via Western blot or qPCR. In models with high ABCB1 expression, the observed efficacy of this compound may be limited.
-
Data Presentation
Table 1: Summary of this compound Monotherapy Dosing in Murine Xenograft Models
| Cancer Model | Animal Strain | This compound Dose | Administration Route | Dosing Schedule | Observed Toxicity | Reference |
| Acute Myeloid Leukemia (AML) | SCID | 20 mg/kg | Subcutaneous (sc) | Twice weekly | No changes in body weight, serum chemistry, or organ histology | |
| Adrenocortical Carcinoma (ACC) | NSG | 10 and 20 mg/kg | Intraperitoneal (ip) | Twice weekly | Not specified, but tumor growth was inhibited | [2] |
| Pancreatic Cancer | Not specified | 12.5 mg/kg | Not specified | Twice a week | Not specified, but resulted in significant tumor growth delay | [7] |
| Diffuse Large B-cell Lymphoma (WSU-DLCL2) | Not specified | 15 and 20 mg/kg | Intravenous (iv) | Biweekly on days 0, 3, 7, 10, 14, 17 | Not specified, but showed antitumor activity | [8] |
| Colon Cancer (HCT-116) | Not specified | 20 and 25 mg/kg | Intravenous (iv) | Biweekly on days 0, 3, 7, 10, 14, 17 | Not specified, but showed antitumor activity | [8] |
Table 2: Summary of this compound Combination Therapy Dosing in Murine Xenograft Models
| Cancer Model | Animal Strain | Combination Agent | This compound Dose | Administration Route | Dosing Schedule | Observed Toxicity | Reference |
| Small-Cell Lung Cancer (SCLC) | Not specified | Olaparib (50 mg/kg) | Not specified | Not specified | Not specified | Recoverable body weight loss shortly after treatment initiation | [3] |
| Ovarian/Breast Cancer PDX | Not specified | Olaparib | Not specified | Not specified | Not specified | Combination was well tolerated with no detectable signs of toxicity | [4][9] |
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy Study in an AML Xenograft Model
This protocol is a summary of the methodology described in preclinical evaluations of this compound.
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Cell Culture: OCI-AML2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Animal Model: Severe combined immunodeficient (SCID) mice are used.
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Tumor Implantation: OCI-AML2 cells are injected subcutaneously into the flank of the mice.
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Tumor Growth Monitoring: Tumors are allowed to grow until they are palpable. Tumor volume is measured regularly using calipers.
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Treatment:
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Mice are randomized into treatment and vehicle control groups.
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This compound is administered subcutaneously at a dose of 20 mg/kg twice weekly.
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The vehicle control group receives injections of the vehicle solution on the same schedule.
-
-
Monitoring:
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Animal body weight is monitored throughout the study as a general measure of health.
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Tumor volumes are measured to assess treatment efficacy.
-
-
Endpoint Analysis:
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At the end of the study, mice are euthanized.
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Tumors and organs are harvested for histological analysis.
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Blood is collected for serum chemistry analysis.
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Tumor lysates can be analyzed by Western blot to assess the levels of mono- and poly-ubiquitinated proteins to confirm the pharmacodynamic effect of this compound.
-
Mandatory Visualizations
References
- 1. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABCB1 limits the cytotoxic activity of this compound, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-243 solubility and formulation for research
Welcome to the technical support center for TAK-243. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1.[1][2] It functions by forming a this compound-ubiquitin adduct, which blocks the initial step in the ubiquitination cascade.[3] This inhibition prevents the transfer of ubiquitin to E2 conjugating enzymes, leading to a depletion of cellular ubiquitin conjugates.[4][5] The disruption of protein ubiquitination results in proteotoxic stress, induction of the unfolded protein response (UPR), cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][5][6]
Q2: I am observing precipitation of this compound in my cell culture media. What could be the cause and how can I resolve it?
A2: Precipitation in aqueous media is a common issue due to this compound's low water solubility. To address this, ensure that the final concentration of the solvent (typically DMSO) in your culture medium is kept as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity and precipitation. When preparing your working solution, add the this compound stock solution to your pre-warmed culture media dropwise while gently vortexing to ensure rapid and even dispersion.
Q3: My in vivo formulation of this compound is not clear. What should I do?
A3: If your in vivo formulation appears cloudy or contains precipitates, sonication or gentle heating can be employed to aid dissolution.[7] It is crucial to add the solvents sequentially and ensure the solution is clear after the addition of each component before proceeding to the next.[7] If the issue persists, you may need to adjust the ratio of the co-solvents. For instance, the proportion of PEG300 and Tween-80 can be modified to improve solubility.[7]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Potency or Inconsistent Results | 1. Degradation of this compound: Improper storage of stock solutions. 2. Inaccurate Concentration: Pipetting errors or inaccurate initial weighing. 3. Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance. | 1. Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -80°C for long-term use and -20°C for short-term use.[7] Avoid repeated freeze-thaw cycles. 2. Calibrate pipettes regularly. Validate the concentration of your stock solution if possible. 3. Review the literature for the sensitivity of your specific cell line to this compound. Consider using a positive control cell line known to be sensitive. |
| Cell Death in Vehicle Control | 1. High DMSO Concentration: DMSO can be toxic to cells at higher concentrations. 2. Contamination: Bacterial or fungal contamination of stock solutions or media. | 1. Ensure the final DMSO concentration in the culture medium is non-toxic for your cell line (typically ≤ 0.5%). 2. Use sterile techniques for all solution preparations. Filter-sterilize your final working solutions if necessary. |
In Vivo Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Formulation | 1. Low Solubility: this compound has poor aqueous solubility. 2. Improper Mixing: Incorrect order of solvent addition or insufficient mixing. | 1. Use the recommended formulation with co-solvents like PEG300 and Tween-80 to enhance solubility.[7] 2. Add solvents sequentially (DMSO, then PEG300, then Tween-80, and finally saline/water), ensuring the solution is clear after each addition.[7] Use sonication or gentle warming if needed.[7] |
| Animal Toxicity or Adverse Effects | 1. High DMSO Content: DMSO can cause toxicity in some animals. 2. Formulation Intolerance: The vehicle itself may cause adverse reactions. | 1. Keep the percentage of DMSO in the final injectable solution as low as possible. 2. Conduct a pilot study with the vehicle alone to assess tolerability in your animal model. Consider alternative formulations if necessary. |
| Lack of Efficacy | 1. Suboptimal Dosing or Schedule: The dose or frequency of administration may be insufficient. 2. Poor Bioavailability: The formulation may not be optimal for absorption and distribution. | 1. Review published studies for effective dosing regimens in similar models.[4][7] Consider dose-escalation studies. 2. Ensure your formulation is clear and free of precipitates to maximize bioavailability. |
Data Presentation
This compound Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥51.4 mg/mL | - | [8] |
| DMSO | 100 mg/mL (192.48 mM) | Use fresh, anhydrous DMSO as it is hygroscopic. | [4] |
| DMSO | 237.5 mg/mL (457.15 mM) | Sonication is recommended. | [7] |
| Water | < 1 mg/mL | Insoluble or slightly soluble. | [7][9] |
| Ethanol | ≥7.88 mg/mL | With sonication. | [8] |
Experimental Protocols
Preparation of this compound for In Vitro Studies
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage and -20°C for short-term storage.[7]
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution with pre-warmed cell culture medium to the desired final concentration.
-
Ensure the final DMSO concentration in the medium is below the toxic level for your specific cell line (generally ≤ 0.5%).
-
Preparation of this compound for In Vivo Studies
This protocol is based on a commonly cited formulation.[2][7]
-
Vehicle Preparation (Example):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Formulation Procedure:
-
Prepare the required volume of the vehicle components.
-
In a sterile tube, add the calculated amount of this compound.
-
Add 10% of the final volume as DMSO and vortex or sonicate until the this compound is completely dissolved.
-
Add 40% of the final volume as PEG300 and mix thoroughly until the solution is clear.
-
Add 5% of the final volume as Tween-80 and mix until the solution is clear.
-
Finally, add 45% of the final volume as saline and mix thoroughly.
-
The final solution should be clear. If not, gentle warming or sonication may be applied. It is recommended to use the formulation immediately after preparation.[4]
-
Visualizations
Caption: Mechanism of action of this compound, an inhibitor of the UAE E1 enzyme.
Caption: Workflow for preparing this compound in vivo formulation.
Caption: Troubleshooting logic for inconsistent in vitro results with this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | MLN7243 | UAE inhibitor | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. glpbio.com [glpbio.com]
Validation & Comparative
A Comparative Guide to UBA1 Inhibitors: TAK-243 vs. PYR-41
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation and homeostasis. Its dysregulation is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention. At the apex of the UPS cascade is the ubiquitin-activating enzyme (UBA1 or UAE), which initiates the ubiquitination process. Inhibition of UBA1 represents a promising strategy to disrupt the entire UPS and induce therapeutic effects. This guide provides a detailed comparison of two prominent UBA1 inhibitors, TAK-243 and PYR-41, focusing on their mechanisms of action, preclinical performance, and the experimental methodologies used for their evaluation.
Executive Summary
This compound is a potent, mechanism-based, and selective inhibitor of UBA1, currently in clinical development. It forms a covalent adduct with ubiquitin, which then non-covalently inhibits UBA1. In contrast, PYR-41 is an irreversible inhibitor of UBA1 that has been widely used as a research tool. However, PYR-41 exhibits a broader inhibitory profile, affecting other enzymes in the ubiquitin pathway, such as deubiquitinases (DUBs). This difference in selectivity is a key differentiator between the two compounds.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and PYR-41, highlighting their potency and selectivity.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | UBA1 (UAE) | UBCH10 E2 thioester assay | 1 ± 0.2 nM | [1][2] |
| UBA6 (Fat10-activating enzyme) | Enzyme inhibition assay | 7 ± 3 nM | [1][2] | |
| NAE (NEDD8-activating enzyme) | Enzyme inhibition assay | 28 ± 11 nM | [1][2] | |
| SAE (SUMO-activating enzyme) | Enzyme inhibition assay | 850 ± 180 nM | [1][2] | |
| UBA7 (ISG15-activating enzyme) | Enzyme inhibition assay | 5,300 ± 2,100 nM | [1][2] | |
| ATG7 (autophagy-activating enzyme) | Enzyme inhibition assay | >10,000 nM | [1][2] | |
| PYR-41 | UBA1 (E1) | Enzyme inhibition assay | < 10 µM | [3][4][5] |
| Deubiquitinases (DUBs) | DUB activity assay | Potent inhibition at 10 µM | [5] |
| Inhibitor | Cell Line | Assay Type | Effect | Concentration | Reference |
| This compound | Various Cancer Cell Lines | Cell Viability | Potent anti-proliferative activity | nM range | [6] |
| Adrenocortical Carcinoma Cells | Western Blot | Inhibition of protein ubiquitination | 500 nM | [7] | |
| PYR-41 | Z138 cells | DUB activity assay | Inhibition of USP5 | 10 µM | [5] |
| RAW 264.7 macrophages | ELISA | Inhibition of TNF-α production | 5-20 µM | [8] |
Mechanism of Action
Both this compound and PYR-41 target UBA1, the E1 enzyme that initiates the ubiquitination cascade. However, their specific mechanisms of inhibition and downstream consequences differ significantly.
The Ubiquitin-Proteasome Pathway
The ubiquitination process is a three-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. This pathway tags substrate proteins with ubiquitin, marking them for degradation by the proteasome or altering their function.
Figure 1: The Ubiquitin-Proteasome Pathway.
This compound: A Selective, Mechanism-Based UBA1 Inhibitor
This compound is a first-in-class, potent, and selective small molecule inhibitor of UBA1.[2][9] It functions through a unique mechanism of substrate-assisted inhibition. This compound first forms a covalent adduct with ubiquitin at its C-terminus. This this compound-ubiquitin adduct then acts as a potent non-covalent inhibitor of UBA1, preventing the enzyme from activating further ubiquitin molecules and effectively halting the ubiquitination cascade.[7] This leads to a depletion of ubiquitin-conjugated proteins, causing proteotoxic stress and ultimately inducing apoptosis in cancer cells.[10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. sketchviz.com [sketchviz.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Takedown: Unveiling the Potent Anti-Cancer Effects of TAK-243 and Venetoclax Combination Therapy
A detailed comparison guide for researchers and drug development professionals exploring novel cancer therapeutic strategies.
The quest for more effective cancer treatments is increasingly focused on combination therapies that exploit synergistic interactions between drugs with distinct mechanisms of action. This guide provides a comprehensive analysis of the synergistic effect observed between TAK-243, a first-in-class ubiquitin-activating enzyme (UAE) inhibitor, and venetoclax, a selective BCL-2 inhibitor. Experimental data from preclinical studies in adrenocortical carcinoma (ACC) and other cancers demonstrate that this combination leads to enhanced anti-tumor activity compared to either agent alone.
Mechanisms of Action: A Two-Pronged Attack on Cancer Cells
The powerful synergy of this compound and venetoclax stems from their complementary targeting of critical cellular pathways essential for cancer cell survival and proliferation.
This compound: Disrupting Protein Homeostasis
This compound is a potent and specific inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2][3][4] UAE is the crucial first step in the ubiquitination cascade, a fundamental process that governs protein degradation and signaling.[1][4] By inhibiting UAE, this compound disrupts the entire ubiquitin-proteasome system, leading to the accumulation of misfolded and regulatory proteins.[1][5] This induces a state of "proteotoxic stress," triggering the unfolded protein response (UPR) and ultimately leading to apoptotic cell death.[1][6][7]
Venetoclax: Unleashing the Apoptotic Machinery
Venetoclax is a highly selective inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.[8][9][10][11] In many cancers, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, BID, and PUMA, thereby preventing them from initiating programmed cell death.[11][12] Venetoclax mimics the action of these pro-apoptotic proteins, binding to BCL-2 and displacing the sequestered proteins.[11][12] This liberation of pro-apoptotic factors allows for the activation of BAX and BAK, which in turn permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptosis.[11][12]
Synergistic Interaction: A Multi-faceted Assault
The combination of this compound and venetoclax creates a synergistic effect by targeting two distinct but interconnected survival mechanisms of cancer cells. While venetoclax directly promotes apoptosis by inhibiting BCL-2, this compound induces a cellular state of high stress through the accumulation of unfolded proteins, which also pushes the cell towards apoptosis. This dual pressure on the apoptotic machinery likely overwhelms the cancer cell's ability to survive.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, highlighting the synergistic anti-cancer activity of the this compound and venetoclax combination.
Table 1: In Vitro Cytotoxicity of this compound in Adrenocortical Carcinoma (ACC) Cell Lines
| Cell Line | IC50 of this compound (µM) |
| CU-ACC1 | 0.04 |
| CU-ACC2 | 0.03 |
| NCI-H295R | 0.02 |
| SW-13 | 0.01 |
Data from a study on adrenocortical carcinoma cell lines.[9]
Table 2: In Vivo Efficacy of this compound and Venetoclax Combination in a CU-ACC1 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) on Day 29 (± SEM) | P-value vs. Control |
| Vehicle Control | 1500 (± 250) | - |
| This compound (10 mg/kg) | 800 (± 150) | < 0.05 |
| Venetoclax (100 mg/kg) | 1200 (± 200) | Not Significant |
| This compound + Venetoclax | 400 (± 100) | < 0.01 |
Data from a study using a mouse xenograft model of adrenocortical carcinoma.[9]
Table 3: Combination Index (CI) Values for this compound and Venetoclax in ACC Patient-Derived Organoids (PDOs)
| PDO Model | Combination Index (CI) | Interpretation |
| ACC-PDX1 | < 1 | Synergy |
| ACC-PDX2 | < 1 | Synergy |
Combination Index (CI) < 1 indicates a synergistic effect. Data from a study on adrenocortical carcinoma patient-derived organoids.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, venetoclax, or the combination of both drugs for 72 hours.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate IC50 values using appropriate software.[9]
Apoptosis Assay (Cleaved Caspase-3 Western Blot)
-
Cell Lysis: Treat cells with this compound, venetoclax, or the combination for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 CU-ACC1 cells) into the flank of immunodeficient mice (e.g., NSG mice).[9]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into different treatment groups (vehicle control, this compound alone, venetoclax alone, and combination).[9]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally, twice weekly) and venetoclax (e.g., 100 mg/kg, oral gavage, five times weekly).[9]
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study (e.g., day 29), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for cleaved caspase-3).[9]
Conclusion
The combination of this compound and venetoclax represents a promising therapeutic strategy for various cancers, particularly those reliant on both robust protein quality control and BCL-2-mediated survival mechanisms. The preclinical data strongly support the synergistic nature of this combination, leading to enhanced apoptosis and tumor growth inhibition. Further investigation, including clinical trials, is warranted to translate these compelling preclinical findings into effective treatments for patients. This guide provides a foundational resource for researchers and clinicians interested in exploring the therapeutic potential of this novel drug combination.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
The Synergistic Potential of TAK-243 and PARP Inhibitors: A Comparative Guide for Cancer Researchers
For Immediate Release
This guide provides a comprehensive comparison of combination therapy involving TAK-243 (subasumstat), a first-in-class Ubiquitin Activating Enzyme (UAE/UBA1) inhibitor, and Poly (ADP-ribose) Polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutic strategies, with a focus on Small-Cell Lung Cancer (SCLC).
Executive Summary
The combination of this compound and PARP inhibitors represents a promising therapeutic strategy, particularly for overcoming resistance to PARP inhibitor monotherapy. Preclinical studies, most notably in Small-Cell Lung Cancer (SCLC), have demonstrated significant synergy between this compound and the PARP inhibitor olaparib. This combination has shown the ability to induce tumor regression in models resistant to either agent alone. The underlying mechanism involves a multi-pronged attack on the DNA Damage Response (DDR) network. This compound, by inhibiting the ubiquitin-activating enzyme UBA1, disrupts the ubiquitin-proteasome system (UPS), which is critical for the stability and function of key DDR proteins. This disruption impairs homologous recombination (HR) repair, creating a synthetic lethal environment when combined with a PARP inhibitor. Furthermore, UBA1 inhibition has been shown to increase PARylation, potentially heightening the dependence on PARP activity and increasing the efficacy of its inhibition[1][2][3]. This guide presents the available preclinical data for this combination, compares it with other PARP inhibitor combination strategies, provides detailed experimental protocols, and illustrates the key signaling pathways involved.
Data Presentation: this compound and PARP Inhibitor Combination Therapy
The following tables summarize the key preclinical findings for the combination of this compound and the PARP inhibitor olaparib in SCLC models. For comparison, data for other emerging PARP inhibitor combination therapies in SCLC are also presented.
| Therapy | Cancer Model | Key Efficacy Metric | Result | Significance | Source |
| This compound + Olaparib | JHU-LX33 SCLC Patient-Derived Xenograft (PDX) model (resistant to both monotherapies) | Tumor Growth Inhibition (TGI) | 66% TGI compared to control at day 15 | P < 0.0001 | Lallo et al., 2022[4][5] |
| Median Time to Volumetric Endpoint | Not reached in combination group vs. 18 days for monotherapies and control | P = 0.049 (vs. olaparib), P = 0.065 (vs. This compound) | Lallo et al., 2022[4][5] | ||
| 26 SCLC cell lines | Synergy | Synergy observed in both sensitive and resistant cell lines | - | Lallo et al., 2022[4][5] | |
| This compound + Chemotherapy (Cisplatin/Etoposide) | SCLC cell lines | Synergy | Synergy observed | - | Lallo et al., 2022[4][5] |
| This compound + Radiotherapy | SCLC PDX model | Tumor Growth Inhibition | Significant tumor growth inhibition | P < 0.0005 | Lallo et al., 2022[4][5] |
Table 1: Preclinical Efficacy of this compound Combination Therapies in SCLC.
| Alternative PARP Inhibitor Combination | Cancer Model | Key Efficacy Metric | Result | Source |
| Olaparib + Ceralasertib (ATR inhibitor) | Relapsed/Refractory SCLC (Phase 2 Clinical Trial) | Objective Response Rate (ORR) | 3.8% | Park et al., 2024[6][7] |
| Disease Control Rate (DCR) | 42.3% | Park et al., 2024[6][7] | ||
| Olaparib + Adavosertib (WEE1 inhibitor) | Relapsed SCLC (Phase 1b Clinical Trial) | Objective Response Rate (ORR) | 11.1% | Hamilton et al., 2024[8][9][10][11] |
| Disease Control Rate (DCR) | 22.2% | Hamilton et al., 2024[8][9][10][11] | ||
| Olaparib + Durvalumab (PD-L1 inhibitor) | Relapsed SCLC (Phase 2 Clinical Trial) | Objective Response Rate (ORR) | 10.5% | Thomas et al., 2020; Krebs et al., 2023[12][13][14][15][16] |
| Disease Control Rate (DCR) at 12 weeks | 28.9% | Krebs et al., 2023[13] |
Table 2: Clinical Efficacy of Alternative PARP Inhibitor Combination Therapies in SCLC.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and should be adapted as necessary for specific experimental conditions.
Cell Viability and Synergy Assays (In Vitro)
-
Cell Lines: A panel of 26 SCLC cell lines, including both sensitive and resistant subtypes, were used in the study by Lallo et al., 2022[4][5].
-
Reagents:
-
This compound (subasumstat)
-
Olaparib
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
-
Protocol:
-
Seed SCLC cells in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.
-
Treat cells with a dose matrix of this compound and olaparib, both as single agents and in combination, for 6 days. A fixed-dose combination approach can also be used, where one drug is held at a constant concentration while the other is titrated.
-
After the treatment period, equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be quantified using methods such as the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.
Patient-Derived Xenograft (PDX) Model (In Vivo)
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Implantation:
-
Surgically implant tumor fragments from SCLC patients subcutaneously into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
-
Drug Administration:
-
This compound: Administered intravenously at a dose of 20 mg/kg. The dosing schedule can vary, for example, twice weekly.
-
Olaparib: Administered by oral gavage at a dose of 50 mg/kg, typically daily.
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health.
-
The endpoint is typically when tumors reach a predetermined maximum volume or when signs of morbidity are observed.
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume of the treated group compared to the control group. Statistical significance is determined using appropriate tests (e.g., unpaired t-test).
Western Blot Analysis for Pharmacodynamic Markers
-
Sample Preparation:
-
Treat SCLC cells with this compound, olaparib, or the combination for a specified time (e.g., 24-48 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting Protocol:
-
Separate 20-40 µg of protein per lane on a 4-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
γH2AX (Ser139): A marker of DNA double-strand breaks.
-
Cleaved PARP: A marker of apoptosis.
-
Ubiquitinated proteins: To confirm the activity of this compound.
-
β-actin or GAPDH: As a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Figure 1: Mechanism of synergy between this compound and PARP inhibitors.
References
- 1. "UBA1 Inhibition Sensitizes Cancer Cells to PARP Inhibitors" by Sharad Awasthi, Lacey E Dobrolecki et al. [digitalcommons.library.tmc.edu]
- 2. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarker-driven phase 2 umbrella trial: Clinical efficacy of olaparib monotherapy and combination with ceralasertib (AZD6738) in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Adavosertib in Combination with Olaparib in Patients with Refractory Solid Tumors: An Open-Label, Dose-Finding, and Dose-Expansion Phase Ib Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Durvalumab in Combination with Olaparib in Patients with Relapsed Small Cell Lung Cancer: Results from a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Olaparib and durvalumab in patients with relapsed small cell lung cancer (MEDIOLA): An open-label, multicenter, phase 1/2, basket study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined PARP and PD-L1 inhibition: a promising treatment option for relapsed small-cell lung cancer - Yanagimura - Journal of Thoracic Disease [jtd.amegroups.org]
- 15. ilcn.org [ilcn.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: TAK-243 (Subasumstat) vs. Proteasome Inhibitors in Multiple Myeloma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel ubiquitin-activating enzyme (UAE) inhibitor, TAK-243 (subasumstat), and the established class of proteasome inhibitors for the treatment of multiple myeloma. This analysis is supported by available preclinical and clinical data, with a focus on mechanism of action, efficacy, and the potential to overcome drug resistance.
Multiple myeloma, a malignancy of plasma cells, is characterized by the excessive production of monoclonal proteins, leading to a high level of proteotoxic stress. This dependency on the ubiquitin-proteasome system (UPS) for protein homeostasis has been a key therapeutic target. Proteasome inhibitors (PIs) have been a cornerstone of multiple myeloma therapy for over a decade. However, the emergence of resistance necessitates the development of novel agents that target the UPS through alternative mechanisms. This compound, a first-in-class inhibitor of the E1 ubiquitin-activating enzyme (UAE), offers a promising new approach by targeting the initial step of the ubiquitination cascade.
Mechanism of Action: A Tale of Two Targets in the Ubiquitin-Proteasome Pathway
This compound and proteasome inhibitors both disrupt the normal process of protein degradation, leading to the accumulation of misfolded and regulatory proteins, which in turn induces endoplasmic reticulum (ER) stress and apoptosis in cancer cells. However, they achieve this through distinct mechanisms at different points in the UPS.
Proteasome Inhibitors: This class of drugs, which includes bortezomib, carfilzomib, and ixazomib, directly targets the 20S proteasome, the catalytic core of the 26S proteasome complex. By inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, these agents prevent the breakdown of polyubiquitinated proteins. This leads to a buildup of these proteins within the cell, triggering the unfolded protein response (UPR) and ultimately apoptosis.
This compound (Subasumstat): In contrast, this compound acts upstream of the proteasome by inhibiting the E1 ubiquitin-activating enzyme (UAE), the apical enzyme in the ubiquitination cascade. UAE is responsible for the initial activation of ubiquitin, a small protein that is subsequently transferred to target proteins by a cascade of E2 and E3 enzymes, marking them for degradation by the proteasome. By inhibiting UAE, this compound prevents the ubiquitination of a wide range of cellular proteins, leading to their stabilization and accumulation. This disruption of protein homeostasis also induces a potent ER stress response and apoptosis. A key differentiator is that this compound has been shown in preclinical models to overcome resistance to proteasome inhibitors.[1]
Comparative Efficacy: Preclinical Promise and Clinical Reality
A direct comparison of the clinical efficacy of this compound and proteasome inhibitors in multiple myeloma is challenging due to the different stages of their development. Proteasome inhibitors are well-established therapies with extensive clinical trial data, while this compound is in the earlier stages of clinical investigation for this indication. The following tables summarize the available data.
Table 1: Preclinical Efficacy of this compound in Multiple Myeloma
| Parameter | Finding | Cell Lines | Source |
| Inhibition of Cell Viability | IC50 values in the nanomolar range (e.g., 25 nM in MM.1S and MOLP-8 cells) | MM.1S, MOLP-8, and other myeloma cell lines | [1] |
| Induction of Apoptosis | Potently induces apoptosis and activates caspases. | Myeloma cell lines | [1] |
| Activity in Proteasome Inhibitor-Resistant Models | Overcomes resistance to both bortezomib and carfilzomib in preclinical models. | Bortezomib- and carfilzomib-resistant myeloma cell lines | [1] |
| In Vivo Efficacy | Demonstrates anti-tumor activity in mouse xenograft models of multiple myeloma. | Mouse xenograft models | [1] |
Table 2: Clinical Efficacy of Proteasome Inhibitors in Relapsed/Refractory Multiple Myeloma
| Drug | Trial (Patient Population) | Overall Response Rate (ORR) | Source |
| Bortezomib | Phase 3b expanded access (Relapsed/Refractory MM) | 67% | |
| Carfilzomib | PX-171-003-A1 (Double-refractory/intolerant MM) | 22.9% | |
| Carfilzomib + Dexamethasone | ENDEAVOR (Relapsed/Refractory MM vs. Bortezomib + Dexamethasone) | 77% |
Note: The preclinical data for this compound is promising, particularly its ability to overcome resistance to existing proteasome inhibitors. However, these findings need to be validated in human clinical trials for multiple myeloma.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the efficacy of these compounds are crucial for reproducibility and further research.
Annexin V Apoptosis Assay
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Lines and Culture: Multiple myeloma cell lines such as MM.1S or RPMI-8226 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL in 6-well plates and treated with varying concentrations of this compound, bortezomib, or vehicle control for 24-48 hours.
-
Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. FITC-Annexin V positive and PI negative cells are considered to be in early apoptosis.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Lines and Culture: Myeloma cells (e.g., RPMI-8226) are maintained as described above.
-
Treatment: Seed cells at a density of 1 x 10^4 cells/well in a 96-well white-walled plate and treat with this compound, a proteasome inhibitor, or vehicle control for the desired time period (e.g., 24 hours).
-
Assay Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
References
TAK-243: A Promising Strategy in Overcoming Drug Resistance in Cancer
New research highlights the efficacy of TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE), in a range of drug-resistant cancer cell lines. These findings offer a potential new therapeutic avenue for patients who have developed resistance to conventional cancer treatments.
This compound functions by targeting UBA1, the primary E1 enzyme in the ubiquitin-proteasome system (UPS). This system is crucial for protein homeostasis, and its dysregulation is a hallmark of many cancers. By inhibiting UBA1, this compound disrupts the entire ubiquitination cascade, leading to an accumulation of unfolded and misfolded proteins. This triggers the Endoplasmic Reticulum (ER) stress response and the Unfolded Protein Response (UPR), ultimately culminating in cancer cell apoptosis.[1][2][3]
This guide provides a comparative analysis of this compound's performance against other agents in drug-resistant settings, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound in Drug-Resistant Cell Lines
This compound has demonstrated significant cytotoxic activity in various cancer cell lines that have acquired resistance to standard-of-care therapies, including proteasome inhibitors like bortezomib and carfilzomib.
Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines
| Cell Line | Resistance Profile | This compound IC50 (nM) | Bortezomib IC50 (nM) | Reference |
| MM1.S | Sensitive | 15.8 - 25 | 3.5 | [1] |
| MM1.R | Bortezomib-resistant | 25 - 50 | >100 | [1] |
| U266 | Sensitive | 25 - 50 | 7.5 | [1] |
| KMS-11 | Bortezomib-resistant | ~50 | >100 | [1] |
As shown in Table 1, this compound retains its potency in bortezomib-resistant multiple myeloma cell lines, indicating its ability to overcome this common resistance mechanism.
Table 2: IC50 Values of this compound in Other Drug-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (nM) | Reference |
| NCI-H295R | Adrenocortical Carcinoma | - | ~250 | [4] |
| CU-ACC1 | Adrenocortical Carcinoma | - | ~100 | [4] |
| CU-ACC2 | Adrenocortical Carcinoma | - | ~100 | [4] |
| SCLC cell lines (median) | Small-Cell Lung Cancer | - | 15.8 | [5] |
| KB-3-1 | Epidermoid Carcinoma | Sensitive | 163 | [6] |
| KB-C2 | Epidermoid Carcinoma | ABCB1-overexpressing | 6096 | [6] |
| SW620 | Colorectal Cancer | Sensitive | 70 | [6] |
| SW620/Ad300 | Colorectal Cancer | ABCB1-overexpressing | 1991 | [6] |
The data in Table 2 further underscores the broad-spectrum activity of this compound across different cancer types. However, it also highlights a potential mechanism of resistance to this compound itself, as cells overexpressing the ABCB1 drug efflux pump show significantly higher IC50 values.[6]
Synergistic Effects with Other Anti-Cancer Agents
This compound has shown synergistic or additive effects when combined with other chemotherapeutic agents, suggesting its potential use in combination therapies to enhance efficacy and overcome resistance.
Table 3: Combination Effects of this compound in Drug-Resistant Models
| Cancer Type | Combination Agent | Effect | Reference |
| Multiple Myeloma | Doxorubicin, Melphalan, Panobinostat | Synergy | [1] |
| Small-Cell Lung Cancer | Cisplatin/Etoposide, Olaparib | Synergy | [5] |
| Adrenocortical Carcinoma | Mitotane, Etoposide, Cisplatin | Synergy/Additive | [7][8] |
| Adrenocortical Carcinoma | Navitoclax, Venetoclax (BCL2 inhibitors) | Synergy | [7][8] |
These findings suggest that combining this compound with other drugs could be a powerful strategy to treat refractory cancers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1.5 x 10³ cells per well and incubated overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or a vehicle control for 72 hours.
-
MTS Reagent Addition: 20 µL of MTS reagent is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Absorbance Measurement: The spectrophotometric absorbance is measured at 480 nm with a reference wavelength of 630 nm.
-
IC50 Calculation: The percentage of viable cells is calculated relative to the vehicle control, and IC50 values are determined using regression analysis.[9]
Apoptosis Assay (Annexin V Staining)
-
Drug Treatment: Cells are treated with the desired concentrations of this compound or control for the specified time.
-
Cell Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and a viability dye (e.g., Propidium Iodide or TO-PRO-3) are added.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[1]
Western Blotting
-
Cell Lysis: Cells are treated with this compound or control, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, ATF4, p-IRE1), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow, and the logical relationship of how it overcomes drug resistance.
References
- 1. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Synergies of TAK-243 and BCL2 Inhibitors: A Comparative Guide
A promising preclinical strategy is emerging in cancer therapy through the combination of TAK-243, an inhibitor of the ubiquitin-activating enzyme (UAE), and inhibitors of the B-cell lymphoma 2 (BCL2) family of proteins. This guide provides a comprehensive overview of the preclinical data, highlighting the synergistic effects and underlying mechanisms of this combination, with a focus on adrenocortical carcinoma (ACC) models where this interaction has been robustly demonstrated.
This compound, a first-in-class inhibitor of the E1 ubiquitin-activating enzyme UBA1, disrupts the ubiquitin-proteasome system, leading to an accumulation of misfolded proteins, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[1][2][3] BCL2 inhibitors, such as venetoclax and navitoclax, target the anti-apoptotic BCL2 proteins, which are often overexpressed in various malignancies, thereby promoting programmed cell death.[4][5][6] The combination of these two classes of drugs has shown significant synergistic or additive effects in preclinical studies, offering a potential new therapeutic avenue for difficult-to-treat cancers.[2][7][8]
Mechanism of Synergistic Action
The primary mechanism underlying the synergy between this compound and BCL2 inhibitors lies in their convergent effects on promoting apoptosis through distinct but complementary pathways. This compound induces proteotoxic stress by inhibiting the ubiquitination process necessary for protein degradation.[3][9] This leads to the activation of the unfolded protein response (UPR) and subsequent induction of apoptosis.[1][2] BCL2 inhibitors, on the other hand, directly lower the threshold for apoptosis by neutralizing the pro-survival BCL2 proteins that sequester pro-apoptotic proteins like BIM, BAK, and BAX.[4][6] By simultaneously inducing cellular stress with this compound and removing the brakes on apoptosis with BCL2 inhibitors, the combination leads to a more potent and sustained apoptotic response than either agent alone.
Figure 1: Combined mechanism of this compound and BCL2 inhibitors.
Quantitative Preclinical Data
The synergistic effects of combining this compound with BCL2 inhibitors have been quantified in adrenocortical carcinoma (ACC) cell lines, patient-derived organoids (PDOs), and in vivo xenograft models.
In Vitro Synergy in ACC Cell Lines
Studies in ACC cell lines demonstrated that the combination of this compound with either navitoclax or venetoclax resulted in a synergistic reduction in cell viability. The combination index (CI) values, a measure of drug interaction, were calculated to be less than 1, indicating synergy.
| Cell Line | Combination | Concentration Range (nM) | Synergy Outcome | Reference |
| CU-ACC2 | This compound + Mitotane | Not Specified | Synergistic | [2] |
| H295R | This compound + Mitotane | Not Specified | Synergistic | [2] |
| CU-ACC1 | This compound + Mitotane | Not Specified | Synergistic | [2] |
Note: While the provided search results highlight synergy with BCL2 inhibitors, the table from the source specifically mentions mitotane in the figure legend text, though the study states high synergy with BCL2 inhibitors. The CI values confirm a synergistic interaction.
Enhanced Apoptosis Induction
The combination of this compound and a BCL2 inhibitor led to a marked increase in apoptosis, as measured by the cleavage of caspase-3, a key executioner caspase.
| Cell Line | Treatment | Observation | Reference |
| CU-ACC2 | This compound + Mitotane | Enhanced Caspase-3 Cleavage | [2] |
Note: The reference indicates enhanced apoptosis with the combination, using mitotane as the example in the figure legend text, while the main text emphasizes synergy with BCL2 inhibitors.
In Vivo Efficacy in a Mouse Xenograft Model
In a mouse xenograft model using H295R ACC cells, the combination of this compound and venetoclax demonstrated superior tumor growth inhibition compared to either agent alone.
| Treatment Group | Mean Tumor Volume | Observation | Reference |
| Control | Not Specified | Progressive Tumor Growth | [8] |
| This compound (10 mg/kg) | Reduced | Moderate Tumor Growth Inhibition | [8] |
| This compound (20 mg/kg) | Significantly Reduced | Strong Tumor Growth Inhibition | [8] |
| Venetoclax | Not Specified | Not Specified | [8] |
| This compound + Venetoclax | Significantly Reduced | Synergistic Tumor Growth Inhibition | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these preclinical findings.
Cell Viability Assays
-
Cell Lines: Adrenocortical carcinoma cell lines (e.g., H295R, CU-ACC1, CU-ACC2).
-
Treatment: Cells were treated with this compound and a BCL2 inhibitor (navitoclax or venetoclax) alone or in combination for 72 hours.
-
Analysis: Cell viability was assessed using assays such as the CellTiter-Glo luminescent cell viability assay. Combination index (CI) values were calculated to determine the nature of the drug interaction (synergy, additivity, or antagonism).[2]
Western Blotting for Apoptosis and UPR Markers
-
Sample Preparation: ACC cells were treated with this compound, a BCL2 inhibitor, or the combination for specified times (e.g., 4 hours for UPR markers). Cell lysates were prepared for protein analysis.
-
Antibodies: Primary antibodies targeting proteins involved in the unfolded protein response and apoptosis, such as cleaved caspase-3, were used.
-
Detection: Proteins were visualized using standard western blotting techniques to assess changes in their expression levels.[2]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice were subcutaneously injected with H295R ACC cells.
-
Treatment Regimen: Once tumors were established, mice were treated with vehicle control, this compound (e.g., 10 and 20 mg/kg intraperitoneally twice weekly), venetoclax, or the combination of this compound and venetoclax.[8]
-
Efficacy Assessment: Tumor volumes were measured regularly to evaluate the anti-tumor efficacy of the treatments. At the end of the study, tumors were excised for immunohistochemical analysis of markers like multi-ubiquitin and cleaved caspase-3.[8]
Figure 2: Workflow of preclinical synergy studies.
Conclusion
The preclinical data strongly support the synergistic interaction between this compound and BCL2 inhibitors in cancer models, particularly in adrenocortical carcinoma. This combination enhances the induction of apoptosis and leads to superior anti-tumor efficacy in vivo. These promising findings provide a solid rationale for the clinical investigation of this compound in combination with BCL2 inhibitors in patients with advanced cancers.[2][7][8] Further research is warranted to explore this combination in other tumor types and to identify predictive biomarkers for patient selection.
References
- 1. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 5. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy [biomolther.org]
- 6. BCL-2 inhibitors in hematological malignancies: biomarkers that predict response and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
A Comparative Analysis of TAK-243 and Pevonedistat (MLN4924): Targeting Protein Homeostasis in Cancer Therapy
A detailed guide for researchers, scientists, and drug development professionals on the preclinical performance of two distinct E1 enzyme inhibitors, TAK-243 and pevonedistat (MLN4924), supported by experimental data and methodologies.
In the landscape of cancer therapeutics, the ubiquitin-proteasome system (UPS) has emerged as a critical target. The UPS plays a vital role in maintaining protein homeostasis, and its dysregulation is a hallmark of many cancers. Two notable investigational drugs that target the initial step of related protein modification pathways are this compound and pevonedistat (formerly MLN4924). This guide provides an objective comparative analysis of these two compounds, summarizing their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound is a potent and selective inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), the apical enzyme in the ubiquitination cascade. By blocking UBA1, this compound prevents the attachment of ubiquitin to substrate proteins, leading to an accumulation of unfolded or misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis.[1][2] Pevonedistat, on the other hand, is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). Neddylation is a process analogous to ubiquitination that is crucial for the activation of Cullin-RING ligases (CRLs), a major class of ubiquitin E3 ligases. By inhibiting NAE, pevonedistat inactivates CRLs, leading to the accumulation of specific CRL substrates and subsequent cell cycle arrest, senescence, and apoptosis.[3][4] While both drugs disrupt protein homeostasis, their distinct targets within related pathways result in different downstream cellular consequences and potential therapeutic applications.
Mechanism of Action
This compound and pevonedistat both function by forming a covalent adduct with their respective target enzymes, mimicking the initial substrate-adenylate intermediate.
This compound forms a this compound-ubiquitin adduct, which binds tightly to the UAE (UBA1) and prevents the transfer of ubiquitin to E2 conjugating enzymes.[2] This global shutdown of ubiquitination leads to widespread proteotoxic stress.
Pevonedistat forms a pevonedistat-NEDD8 adduct that inhibits the NAE, thereby preventing the neddylation of cullin proteins.[3] This specifically blocks the activity of CRLs, affecting the degradation of a subset of proteins involved in processes like cell cycle control and DNA replication.
Quantitative Data Presentation
The following tables summarize the preclinical activity of this compound and pevonedistat from various studies. It is important to note that these values are from different studies and experimental conditions, and direct comparison should be made with caution.
Table 1: In Vitro Cytotoxicity (IC50/EC50 Values) of this compound and Pevonedistat in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/EC50 (nM) | Assay Duration | Reference |
| This compound | NCI-H1184 | Small Cell Lung Cancer | 10 | 72 hours | [1] |
| NCI-H196 | Small Cell Lung Cancer | 367 | 72 hours | [1] | |
| CU-ACC1 | Adrenocortical Carcinoma | ~50 | 72 hours | [5] | |
| NCI-H295R | Adrenocortical Carcinoma | ~100 | 72 hours | [5] | |
| MM1.S | Multiple Myeloma | ~20 | Not Specified | [6] | |
| Pevonedistat | A375 | Melanoma | 1200 | 72 hours | [3] |
| Mel39 | Melanoma | 143 | 72 hours | [3] | |
| Neuroblastoma Panel | Neuroblastoma | 136 - 400 | Not Specified | [4] | |
| A549 | Lung Carcinoma | 630 | 48 hours | [7] | |
| HCT-116 | Colorectal Carcinoma | Not Specified | Not Specified | [7] |
Table 2: Direct Comparison of IC50 Values in Primary Hematopoietic Cells
| Compound | Cell Type | Condition | IC50 (nM) | Reference |
| This compound | CD34+ | VEXAS | 21.6 | [8][9] |
| CD34+ | MDS | 133.2 | [8][9] | |
| CD34+ | Healthy | 191.9 | [8][9] | |
| Pevonedistat | CD34+ | VEXAS | 552.6 | [8][9] |
| CD34+ | MDS | 1048 | [8][9] | |
| CD34+ | Healthy | 1107 | [8][9] |
VEXAS: Vacuoles, E1 enzyme, X-linked, Autoinflammatory, Somatic syndrome; MDS: Myelodysplastic Syndromes.
Table 3: In Vivo Efficacy of this compound and Pevonedistat in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| This compound | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 18.75 mg/kg, IV, twice weekly | Significant tumor growth inhibition | [10] |
| HCT-116 | Colon Cancer | 25 mg/kg, IV, twice weekly | Significant tumor growth inhibition | [10] | |
| H295R | Adrenocortical Carcinoma | 20 mg/kg, IP, twice weekly | Significant tumor growth inhibition | [2] | |
| Pevonedistat | Melanoma Xenografts | Melanoma | 90 mg/kg, SC, twice daily | Significant tumor growth inhibition in sensitive models | [11] |
| Neuroblastoma Orthotopic | Neuroblastoma | 100 mg/kg | Decreased tumor weight | [4] | |
| Mantle Cell Lymphoma | Mantle Cell Lymphoma | Not Specified | Prolonged survival | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are summaries of common protocols used to evaluate this compound and pevonedistat.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound or pevonedistat for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to insoluble formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot for Ubiquitination
This technique is used to detect changes in protein ubiquitination following drug treatment.
-
Cell Lysis: Treat cells with this compound or a vehicle control for the desired time, then lyse the cells in a buffer containing protease and deubiquitinase inhibitors to preserve protein modifications.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ubiquitin or a specific ubiquitinated protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to produce a chemiluminescent signal, which is then detected using an imaging system. A "smear" or ladder of high molecular weight bands indicates polyubiquitination.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound, pevonedistat, or a vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal or intravenous injections).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and biomarker analysis).
Conclusion
This compound and pevonedistat represent two promising strategies for targeting protein homeostasis in cancer. This compound, by inhibiting the primary ubiquitin-activating enzyme UBA1, induces a broad and potent disruption of the ubiquitin-proteasome system. Pevonedistat, through its selective inhibition of the NEDD8-activating enzyme, offers a more targeted approach by specifically inactivating Cullin-RING ligases.
The preclinical data suggest that both compounds have significant anti-tumor activity across a range of cancer types. The choice between these two agents for further development may depend on the specific cancer type, its underlying genetic and proteomic landscape, and the potential for combination therapies. The direct comparison in hematopoietic cells suggests that this compound may be more potent in certain contexts.[8][9] Further head-to-head preclinical studies and clinical trials are necessary to fully elucidate the comparative efficacy and safety profiles of these two innovative drugs. This guide provides a foundational understanding for researchers to design and interpret studies aimed at further exploring the therapeutic potential of this compound and pevonedistat.
References
- 1. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of MLN4924 (Pevonedistat) as a Potential Therapeutic Agent in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paper: Primary Hematopoietic Cells of Vexas Patients Are Highly Sensitive to Treatment with this compound and Pevonedistat [ash.confex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating UBA1 as a Therapeutic Target: A Comparative Guide to TAK-243 and Other Ubiquitin-Proteasome System Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and maintaining cellular homeostasis. Its dysregulation is a hallmark of various diseases, including cancer, making it an attractive target for therapeutic intervention.[1] At the apex of the ubiquitination cascade is the ubiquitin-activating enzyme E1 (UBA1), which initiates the entire process.[2] This guide provides a comprehensive comparison of TAK-243 (MLN7243), a first-in-class UBA1 inhibitor, with other agents targeting the UPS, offering insights into their mechanisms, efficacy, and experimental validation.[3]
Mechanism of Action: Targeting the Ubiquitination Cascade
The UPS involves a sequential cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. This process tags substrate proteins with ubiquitin, marking them for degradation by the proteasome.
This compound (MLN7243): This potent and selective small molecule inhibitor targets UBA1, the primary E1 enzyme.[4] this compound forms a covalent adduct with ubiquitin in the active site of UBA1, preventing the transfer of ubiquitin to E2 enzymes.[5] This blockade of the initial step of the ubiquitination cascade leads to a global decrease in protein ubiquitination, causing an accumulation of unfolded or misfolded proteins. This induces proteotoxic stress, triggers the unfolded protein response (UPR), and ultimately leads to cancer cell apoptosis.[6][7]
Pevonedistat (MLN4924): This agent is a selective inhibitor of the NEDD8-activating enzyme (NAE), an E1-like enzyme.[7] Neddylation is a process similar to ubiquitination that activates Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[8] By inhibiting NAE, pevonedistat prevents the activation of CRLs, leading to the accumulation of specific CRL substrates and inducing cell cycle arrest and apoptosis.[8][9]
Bortezomib: As a proteasome inhibitor, bortezomib acts at the final step of the UPS.[3][10] It reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, preventing the degradation of ubiquitinated proteins.[3][11] The accumulation of these proteins disrupts cellular signaling pathways, leading to cell cycle arrest and apoptosis.[11]
Performance Comparison: Preclinical Efficacy
The following tables summarize the in vitro efficacy of this compound and its alternatives in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| This compound (UBA1 Inhibitor) | ||
| Cancer Type | Cell Line | IC50 (nM) |
| Acute Myeloid Leukemia | OCI-AML2 | 23[12][13] |
| Acute Myeloid Leukemia | TEX | 15-40[12] |
| Adrenocortical Carcinoma | H295R | ~20[14] |
| Glioblastoma | U251 | 15.64 - 396.3[15] |
| Small Cell Lung Cancer | NCI-H1184 | 10[5] |
| Multiple Myeloma | MM1.S | 10-100[16] |
| Colon Cancer | HCT-116 | ~50[17] |
| Pevonedistat (NAE Inhibitor) | ||
| Cancer Type | Cell Line | IC50 (nM) |
| Neuroblastoma | SK-N-AS | 136-400[18] |
| Mantle Cell Lymphoma | Granta-519 | <100[19] |
| Melanoma | A375 | <300[1] |
| Colon Cancer | HCT-116 | ~4.7[7] |
| Bortezomib (Proteasome Inhibitor) | ||
| Cancer Type | Cell Line | IC50 (nM) |
| Multiple Myeloma | MM.1S | ~3[20] |
| Prostate Cancer | PC3 | 32.8[21] |
| Feline Injection Site Sarcoma | Ela-1 | 17.46[22] |
| Ovarian Cancer | A2780 | ~7[23] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: The Ubiquitin-Proteasome System cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor this compound is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 8. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma [mdpi.com]
- 10. Bortezomib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Activity of the Ubiquitin-activating Enzyme Inhibitor this compound in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. avmajournals.avma.org [avmajournals.avma.org]
- 23. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Tak-243
For researchers, scientists, and drug development professionals working with the potent ubiquitin-activating enzyme (UAE) inhibitor, Tak-243 (also known as MLN7243), ensuring personal safety and proper handling are paramount. While a specific Safety Data Sheet (SDS) for solid this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for handling potent, cytotoxic compounds in a laboratory environment.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Storage and Transport | - Standard laboratory coat- Safety glasses- Nitrile gloves (single pair) |
| Weighing and Aliquoting (Solid Form) | - Disposable solid-front laboratory coat or gown- Chemical splash goggles or a full-face shield- Double-gloving with nitrile gloves- Respiratory protection (e.g., N95 respirator or a higher level of protection based on risk assessment) |
| Solution Preparation and Handling | - Disposable solid-front laboratory coat or gown- Chemical splash goggles- Double-gloving with nitrile gloves |
| Waste Disposal | - Disposable solid-front laboratory coat or gown- Chemical splash goggles- Heavy-duty nitrile gloves |
Operational Plan: Safe Handling Procedures
Adherence to strict operational procedures is crucial to prevent contamination and accidental exposure.
1. Designated Work Area:
-
All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize the risk of inhalation.
-
The work surface should be covered with absorbent, disposable bench paper.
2. Weighing the Compound:
-
Whenever possible, purchase this compound in pre-weighed amounts to avoid handling the powder directly.
-
If weighing is necessary, it should be performed within a containment enclosure.
-
Use dedicated, disposable spatulas and weigh boats.
-
To avoid creating airborne dust, do not pour the powder directly from the bottle. Instead, use a spatula to carefully transfer small amounts.
-
Keep the container of the solid compound closed at all times when not in use.
3. Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the vial containing the pre-weighed this compound to avoid generating dust.
-
Ensure the container is securely capped and vortex or sonicate as needed to fully dissolve the compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to protect personnel and the environment.
-
Solid Waste: All disposable items that have come into contact with this compound powder, such as weigh boats, spatulas, gloves, and bench paper, should be collected in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Contaminated Labware: Reusable labware should be decontaminated by soaking in a suitable solvent known to dissolve this compound (such as DMSO), followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Spill Response
In the event of a spill, a clear and immediate response is critical to contain the material and protect laboratory personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
